Technical Documentation Center

2-Deacetoxytaxinine J Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Deacetoxytaxinine J

Core Science & Biosynthesis

Foundational

2-Deacetoxytaxinine J: Structural Elucidation, Pharmacological Profiling, and Experimental Methodologies

As the landscape of oncology drug development evolves, overcoming multidrug resistance (MDR) remains a critical hurdle. While standard taxanes like paclitaxel have revolutionized chemotherapy, their susceptibility to eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of oncology drug development evolves, overcoming multidrug resistance (MDR) remains a critical hurdle. While standard taxanes like paclitaxel have revolutionized chemotherapy, their susceptibility to efflux pumps necessitates the discovery of novel analogs. 2-Deacetoxytaxinine J (2-DAT-J) , also referred to in literature as 7-Deacetoxytaxinine J, is a complex naturally occurring taxoid isolated primarily from the Himalayan Yew (Taxus wallichiana and Taxus baccata)[1],[2].

This technical whitepaper provides an in-depth analysis of 2-DAT-J, detailing its structural prerequisites for target engagement, mechanistic pharmacology, and field-proven experimental protocols for its isolation and biological evaluation.

Physicochemical Profiling & Structural Elucidation

2-DAT-J belongs to the taxane family of diterpenoids, characterized by a highly functionalized tricyclic core. The structural integrity of this core, combined with specific peripheral modifications, dictates its pharmacokinetic behavior and target affinity.

Structure-Activity Relationship (SAR) studies have conclusively demonstrated that the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position are non-negotiable structural features for its anticancer efficacy[1]. The bulky, lipophilic cinnamoyl moiety is hypothesized to facilitate deep insertion into hydrophobic binding pockets of target proteins (such as tubulin or efflux transporters), while the C-10 acetyl group maintains the necessary steric conformation of the taxane ring system.

Table 1: Quantitative Physicochemical and Efficacy Profile

To facilitate comparative analysis in drug development pipelines, the core quantitative data for 2-DAT-J is summarized below[1],[2],[3]:

Physicochemical PropertyValue / Description
Chemical Formula C₃₇H₄₆O₁₀
Molecular Weight 650.77 g/mol
Appearance Amorphous powder or crystalline solid
Solubility Profile Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water
Natural Yield ~0.1% from Taxus wallichiana bark
In Vitro Efficacy (MCF-7) Significant antiproliferative activity at 20 µM
In Vitro Efficacy (MDA-MB-231) Significant antiproliferative activity at 10 µM
In Vivo Efficacy (Rat Model) Tumor regression at 10 mg/kg (oral, 30 days, DMBA-induced)

Biosynthetic Origin and Isolation Dynamics

The extraction of 2-DAT-J from raw biomass requires a sequence of polarity-driven fractionations. Because the plant matrix contains a spectrum of compounds ranging from highly non-polar waxes to highly polar tannins, the isolation workflow must systematically narrow the polarity window to isolate the moderately lipophilic taxane core[4].

IsolationWorkflow Bark Taxus wallichiana Biomass (Bark/Leaves) Extraction Maceration & Solvent Extraction (MeOH / CHCl3) Bark->Extraction Releases taxanes Partition Liquid-Liquid Partitioning (Aqueous vs. Organic) Extraction->Partition Concentrated extract Silica Normal-Phase Silica Gel Column Chromatography Partition->Silica CHCl3 fraction (lipophilic) PTLC Preparative TLC (Fraction Purification) Silica->PTLC Targeted elution PureCompound 2-Deacetoxytaxinine J (Crystalline Solid) PTLC->PureCompound Yield: ~0.1%

Fig 1: Multi-step solvent extraction and chromatographic isolation of 2-Deacetoxytaxinine J.

Mechanistic Pharmacology and MDR Reversal

Unlike standard chemotherapeutics that act via a single pathway, 2-DAT-J exhibits a dual-action pharmacological profile. It acts as a direct cytotoxic agent against human mammary carcinoma cells while simultaneously functioning as a potent multidrug resistance (MDR) inhibitor[1],[5].

By antagonizing the drug transport activity of P-glycoprotein (P-gp)—the primary efflux pump responsible for clearing xenobiotics from cancer cells—2-DAT-J forces the intracellular accumulation of co-administered cytotoxic agents (like vincristine)[5]. This dual mechanism makes it a highly valuable scaffold for next-generation combination therapies.

MOA Drug 2-Deacetoxytaxinine J (2-DAT-J) PGP P-glycoprotein (P-gp) Efflux Pump Drug->PGP Antagonizes Microtubules Microtubule Dynamics (Tubulin Interaction) Drug->Microtubules Modulates Accumulation Intracellular Accumulation of Cytotoxic Agents PGP->Accumulation Prevents Drug Efflux Apoptosis Apoptotic Pathway (MCF-7 / MDA-MB-231) Accumulation->Apoptosis Synergistic Toxicity Microtubules->Apoptosis Cell Cycle Arrest

Fig 2: Dual-action mechanism of 2-DAT-J mediating P-gp inhibition and apoptotic induction.

Validated Experimental Protocols

To ensure reproducibility across laboratories, the following protocols are engineered as self-validating systems, embedding necessary controls directly into the workflow.

Multi-Step Isolation and Purification Workflow

Objective: Isolate 2-DAT-J from raw Taxus wallichiana biomass[4]. Causality & Validation: Liquid-liquid partitioning with chloroform (CHCl₃) is employed because the taxane core is moderately lipophilic. This selectively drives 2-DAT-J into the organic phase, leaving highly polar contaminants (e.g., tannins, glycosides) in the aqueous phase.

  • Maceration: Pulverize dried bark/leaves and macerate in methanol (MeOH) for 72 hours at room temperature. Filter and concentrate under reduced pressure.

  • Partitioning: Suspend the crude methanolic extract in distilled water. Perform liquid-liquid extraction using CHCl₃ (1:1 v/v, three times). Collect and evaporate the CHCl₃-soluble fraction.

  • Column Chromatography: Load the dried CHCl₃ fraction onto a normal-phase silica gel column. Elute using a gradient solvent system (e.g., hexane/ethyl acetate) to separate compounds based on subtle polarity differences.

  • Purification: Identify taxane-rich fractions via TLC. Subject these fractions to Preparative Thin-Layer Chromatography (PTLC) to isolate pure 2-DAT-J[4].

In Vitro Cytotoxicity and Cell Viability (MTT Assay)

Objective: Determine the concentration-dependent antiproliferative effect of 2-DAT-J on MCF-7 and MDA-MB-231 cell lines[3]. Causality & Validation: The inclusion of a vehicle control (DMSO matched to the highest treatment concentration) ensures that any observed cytotoxicity is strictly attributable to 2-DAT-J, not the solvent. A media-only blank validates the baseline absorbance, creating a self-validating dynamic range.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C (5% CO₂) to allow attachment[3].

  • Compound Treatment: Prepare serial dilutions of 2-DAT-J (e.g., 5 µM, 10 µM, 20 µM) from a DMSO stock. Replace media with 100 µL of treated media. Include a vehicle control and a blank.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce MTT to insoluble purple formazan crystals.

  • Solubilization & Reading: Remove media, dissolve crystals in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader.

Flow Cytometry for Cell Cycle and Apoptosis

Objective: Quantify the apoptotic induction mediated by 2-DAT-J[3]. Causality & Validation: Propidium Iodide (PI) intercalates into DNA, allowing quantification of DNA content. RNase A is added to degrade RNA, ensuring PI fluorescence is strictly proportional to DNA. The identification of a sub-G1 peak serves as a self-validating marker for DNA fragmentation, a hallmark of apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-DAT-J at established IC₅₀ concentrations for 24 or 48 hours[3].

  • Harvesting: Harvest cells via trypsinization, ensuring collection of both adherent and floating (apoptotic) cells.

  • Fixation: Wash cells with ice-cold PBS. Fix by adding dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Wash out ethanol with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze via flow cytometry, measuring fluorescence in the FL2 channel to assess cell cycle distribution and sub-G1 populations.

References

  • In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity Source: PubMed / NIH URL:[Link]

  • Isolation of some Taxanes in leaves of Taxus wallichiana Zucc. collected at Lam Dong province, Vietnam Source: Science and Technology (Vietnam) URL:[Link]

  • Biological Activity MDR-Inhibitor - Dr. Duke's Phytochemical and Ethnobotanical Databases Source: USDA URL:[Link]

Sources

Exploratory

A Technical Guide to the Biosynthesis of 2-Deacetoxytaxinine J: Navigating the "Off-Pathway" Metabolites of Taxus Species

Abstract: The genus Taxus is a veritable cornucopia of complex diterpenoid alkaloids, known as taxoids, with the anticancer drug Paclitaxel (Taxol®) being its most celebrated representative.[1][2] However, Taxol is merel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The genus Taxus is a veritable cornucopia of complex diterpenoid alkaloids, known as taxoids, with the anticancer drug Paclitaxel (Taxol®) being its most celebrated representative.[1][2] However, Taxol is merely one of approximately 400 distinct taxoids produced by these plants, many of which are biosynthesized through pathways that diverge from the main route to Taxol.[2][3] These so-called "off-pathway" metabolites, such as 2-deacetoxytaxinine J, represent a significant diversion of metabolic flux.[3] Understanding their formation is paramount for researchers and drug development professionals aiming to enhance Taxol production through metabolic engineering. This guide provides an in-depth examination of the proposed biosynthetic pathway of 2-deacetoxytaxinine J, detailing the key enzymatic steps, the families of enzymes involved, and the experimental methodologies required for pathway elucidation.

The Foundation: The Central Taxoid Biosynthetic Pathway

All taxoids, including 2-deacetoxytaxinine J, originate from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[2][4] The biosynthesis of the core taxane skeleton is a multi-step process localized within the plastids.

  • Precursor Supply: GGPP is synthesized via the methylerythritol phosphate (MEP) pathway, which uses pyruvate and glyceraldehyde-3-phosphate as primary metabolites.[2][5]

  • The Committed Step: The first reaction unique to taxoid biosynthesis is the cyclization of the linear GGPP molecule into the complex tricyclic taxane skeleton. This intricate rearrangement is catalyzed by a single enzyme, taxadiene synthase (TS) , yielding the parent olefin taxa-4(5),11(12)-diene.[2][6][7] This step represents the gateway to the entire family of over 400 known taxoids.[3][8]

  • Initial Functionalization: Following cyclization, the bare taxane core undergoes a series of functionalizations, primarily hydroxylations and acylations, which set the stage for subsequent diversification. The first of these is a hydroxylation at the C5 position, catalyzed by a cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase (T5αH) , to produce taxadien-5α-ol.[7] This is followed by an acetylation of this hydroxyl group by taxadien-5α-ol-O-acetyltransferase (TAT) to form taxadien-5α-acetate.[9]

These initial steps create the foundational intermediates from which the pathway branches into a complex metabolic network.[10][11]

Central_Taxoid_Pathway_Initiation sub sub enz enz GGPP Geranylgeranyl Diphosphate (GGPP) TS Taxadiene Synthase (TS) GGPP->TS Taxadiene Taxa-4(5),11(12)-diene TS->Taxadiene T5aH Taxadiene 5α-hydroxylase (P450) Taxadiene->T5aH Taxadienol Taxadien-5α-ol T5aH->Taxadienol TAT Taxadien-5α-ol-O-acetyltransferase Taxadienol->TAT Taxadienacetate Taxadien-5α-acetate TAT->Taxadienacetate

Caption: Initial steps of the central taxoid biosynthetic pathway.

Pathway Divergence: The Route to Taxinines

The biosynthesis of Paclitaxel requires a specific sequence of eight hydroxylations and several acylations on the taxane core.[4][12] However, alternative enzymatic reactions can occur at various intermediate stages, leading to different classes of taxoids. The production of taxinines, a subclass characterized by multiple acetylations, represents a significant diversionary route.[3][8]

Research has identified specific acetyl CoA:taxoid-O-acetyltransferases that divert pathway intermediates away from the Taxol route. For instance, two such enzymes, designated TAX9 and TAX14, have been shown to acetylate taxoid polyols at positions (like C9 and C10) that preclude them from continuing towards Taxol.[3] These enzymes preferentially act on substrates that are already acetylated at other positions, leading to peracetylated products like taxusin.[3] 2-Deacetoxytaxinine J, being a poly-acetylated taxoid without the C2 benzoyl group characteristic of the Taxol pathway, is hypothesized to arise from a similar diversion.

Proposed Biosynthetic Pathway of 2-Deacetoxytaxinine J

While the exact sequence has not been fully elucidated in vivo, based on the known chemistry of taxoid biosynthesis and the structure of 2-deacetoxytaxinine J, a plausible pathway can be proposed. It likely begins from the central intermediate, taxadien-5α-acetate, and involves a series of reactions catalyzed by two key enzyme families.

Key Enzyme Families:

  • Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is responsible for the regio- and stereospecific oxygenation of the taxane core.[10][11] In the context of 2-deacetoxytaxinine J, P450s are required for hydroxylations at the C9, C10, and C13 positions. The order of these hydroxylations can be flexible, a concept known as metabolic plasticity, which contributes to the diversity of taxoids.[10][13]

  • Acyl-CoA-dependent Acyltransferases (ACTs): These enzymes transfer acyl groups (like acetyl from acetyl-CoA) to the hydroxylated taxane core.[14][15] The formation of 2-deacetoxytaxinine J requires at least four distinct acetylation steps at C5, C9, C10, and C13. The enzymes responsible are likely members of the BAHD acyltransferase family, similar to those already characterized in Taxus.[15]

The proposed pathway below illustrates a potential sequence of these events.

Proposed_2DeacetoxytaxinineJ_Pathway sub sub enz enz family family start Taxadien-5α-acetate p450_1 Taxoid C10-hydroxylase (P450) start->p450_1 inter1 Taxadien-5α-acetoxy-10β-ol p450_1->inter1 p450_2 Taxoid C13-hydroxylase (P450) inter1->p450_2 inter2 Taxadien-5α-acetoxy-10β,13α-diol p450_2->inter2 p450_3 Taxoid C9-hydroxylase (P450) inter2->p450_3 inter3 Taxadien-5α-acetoxy-9α,10β,13α-triol p450_3->inter3 act1 Taxoid C10-O-acetyltransferase inter3->act1 inter4 ...5α,10β-diacetate... act1->inter4 act2 Taxoid C13-O-acetyltransferase inter4->act2 inter5 ...5α,10β,13α-triacetate... act2->inter5 act3 Taxoid C9-O-acetyltransferase inter5->act3 final 2-Deacetoxytaxinine J (Taxa-4(20),11-diene-5,9,10,13-tetraol tetraacetate) act3->final note Note: The precise order of hydroxylations and acetylations may vary. This represents one plausible sequence.

Caption: A proposed biosynthetic pathway for 2-deacetoxytaxinine J.

Methodologies for Pathway Elucidation

Validating the proposed pathway and identifying the specific genes involved requires a combination of molecular biology, biochemistry, and analytical chemistry. The following protocols provide a framework for the functional characterization of candidate enzymes.

Protocol 1: Functional Characterization of a Candidate Taxus Acyltransferase (ACT)

This protocol outlines the process of confirming the function of a candidate gene believed to encode a taxoid acyltransferase. The causality is clear: if the recombinant protein can convert the proposed substrate to the expected product in vitro, it validates its role in the pathway.

Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow A 1. Isolate RNA from MeJA-induced Taxus cells B 2. Synthesize cDNA Library A->B C 3. PCR Amplify Candidate Acyltransferase Gene B->C D 4. Clone into E. coli Expression Vector C->D E 5. Heterologous Expression & Protein Purification D->E F 6. In Vitro Enzyme Assay (Substrate + Acetyl-CoA + Enzyme) E->F G 7. Product Identification (LC-MS, NMR) F->G H 8. Functional Confirmation G->H

Sources

Foundational

Isolation of 2-Deacetoxytaxinine J from Taxus wallichiana

An In-Depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of 2-deacetoxytaxinine J, a significant t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of 2-deacetoxytaxinine J, a significant taxoid compound, from the Himalayan Yew, Taxus wallichiana. The narrative is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot the protocol effectively. We will delve into the critical stages of material preparation, multi-step extraction and partitioning, and advanced chromatographic purification. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the process. All claims and protocols are grounded in authoritative scientific literature, providing a trustworthy and robust guide for natural product chemists, pharmacognosists, and drug development professionals.

Introduction: The Significance of Taxus wallichiana and its Taxoids

The Himalayan Yew, Taxus wallichiana, is a gymnosperm of profound medicinal importance, traditionally used in various folk remedies.[1] Its modern significance in oncology is primarily due to its role as a rich source of taxoids, a class of complex diterpenoids.[2] While paclitaxel (Taxol®) is the most famous member of this family, the plant produces a vast and structurally diverse array of other taxanes.[2][3] Many of these, including 2-deacetoxytaxinine J, exhibit interesting biological activities and serve as valuable precursors for the semi-synthesis of novel therapeutic agents.[4][5]

2-Deacetoxytaxinine J has been successfully isolated from both the bark and leaves of Taxus wallichiana.[6][7][8] Notably, its isolation from the needles represents a more sustainable and renewable sourcing strategy compared to using the bark.[9] Studies have demonstrated that 2-deacetoxytaxinine J possesses significant in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and has shown efficacy in in vivo models of mammary tumors.[5][7] This positions it as a compound of high interest for further investigation in drug discovery programs.

This guide provides a detailed workflow, from raw plant material to the purified active compound, emphasizing the critical parameters that govern yield and purity.

Pre-Extraction: Foundational Steps for Success

The quality and consistency of the final isolated compound are fundamentally dependent on the initial handling of the plant material. These preliminary steps are often underestimated but are critical for maximizing the extraction efficiency of target taxoids while minimizing the co-extraction of interfering substances.

  • Material Sourcing & Preparation : The bark or leaves of Taxus wallichiana should be collected and thoroughly washed to remove debris.[7]

  • Drying : The material must be air-dried in the shade until brittle. This is a crucial step; direct sunlight can induce thermal degradation of sensitive taxoids, while residual moisture can lead to microbial contamination and enzymatic degradation during storage.

  • Pulverization : The dried material is ground into a coarse powder. This increases the surface area available for solvent penetration, which is essential for achieving exhaustive extraction of the intracellular secondary metabolites.[7]

The Core Isolation Workflow: From Crude Extract to Pure Compound

The isolation of 2-deacetoxytaxinine J is a multi-stage process designed to systematically remove impurities and enrich the target compound. The general workflow involves a primary solvent extraction, followed by liquid-liquid partitioning to remove classes of interfering compounds, and finally, a series of chromatographic steps for high-resolution purification.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction & Partitioning cluster_purify Phase 3: Purification plant Dried, Pulverized Bark/Leaves of Taxus wallichiana extract Crude Methanolic Extract plant->extract  Methanol Extraction partition Liquid-Liquid Partitioning extract->partition chloroform Chloroform-Soluble Fraction (Enriched in Taxoids) partition->chloroform other_phases Hexane & Aqueous Fractions (Lipids, Pigments, Polar Impurities Removed) partition->other_phases cc Silica Gel Column Chromatography chloroform->cc fractions Semi-Purified Fractions cc->fractions hplc Preparative RP-HPLC fractions->hplc pure_compound Pure 2-Deacetoxytaxinine J hplc->pure_compound

Caption: Generalized workflow for the isolation of 2-deacetoxytaxinine J.

Exhaustive Solvent Extraction

The objective of this stage is to efficiently transfer the taxoids from the plant matrix into a solvent.

  • Causality of Solvent Choice : Methanol is the solvent of choice for the initial extraction. Its polarity is well-suited for solubilizing a broad range of taxoids, including 2-deacetoxytaxinine J. While less polar solvents might offer more selectivity, they risk leaving target compounds behind. More polar solvents, conversely, would co-extract excessive amounts of sugars and other highly polar materials, complicating downstream processing.[10] Repeated extractions (typically 3-4 cycles) with fresh solvent at room temperature are performed to ensure the process is exhaustive.[7]

Liquid-Liquid Partitioning: The Great Separation

The crude methanolic extract is a complex mixture containing lipids, waxes, chlorophyll, and other compounds that will interfere with chromatography. Liquid-liquid partitioning is a robust method to perform a preliminary, polarity-based fractionation.

  • Scientific Rationale : The concentrated methanol extract is suspended in water and then sequentially extracted with solvents of increasing polarity.[7]

    • n-Hexane Wash : This initial wash removes highly non-polar compounds like lipids and waxes.

    • Chloroform/Dichloromethane Extraction : Taxoids, being of intermediate polarity, preferentially partition into the chloroform or dichloromethane phase.[7] This step achieves a significant enrichment of the target compounds.

    • Ethyl Acetate Extraction : A subsequent extraction can capture any remaining taxoids of slightly higher polarity.

The chloroform-soluble fraction is the primary source for the subsequent purification steps.

Chromatographic Purification: Achieving Purity

Achieving the high degree of purity required for pharmacological studies and structural elucidation necessitates at least two stages of chromatography.

  • Silica Gel Column Chromatography : This is a form of normal-phase chromatography used for the initial fractionation of the chloroform extract. Compounds are separated based on their polarity, with more polar compounds having a stronger affinity for the stationary silica gel and eluting later. Elution is typically performed with a gradient of solvents, such as chloroform-methanol or n-hexane-ethyl acetate.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative Reverse-Phase HPLC (RP-HPLC) : For final purification, RP-HPLC is the predominant method, offering superior resolution.[11] In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a gradient of acetonitrile and water).[11][12] Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and elute later.[11] This method is highly effective at separating structurally similar taxoids from one another.[12]

Structural Elucidation and Characterization

The identity and purity of the isolated compound must be unequivocally confirmed. This is achieved through a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS) : Provides the precise molecular weight and elemental formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are used to determine the complete carbon-hydrogen framework and the relative stereochemistry of the molecule, providing the definitive structural proof.[6][8][13]

The combination of these techniques allows for an unambiguous structural assignment of 2-deacetoxytaxinine J.

G cluster_core Core Structure cluster_substituents Key Substituent Groups compound 2-Deacetoxytaxinine J (C₃₇H₄₆O₁₀) taxane Taxane Diterpenoid Core 6/8/6 Ring System compound->taxane cinnamate Cinnamoyl Group at C5 compound->cinnamate acetyl Acetyl Groups at C9, C10, C13 compound->acetyl

Caption: Logical representation of 2-deacetoxytaxinine J's structural components.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₃₇H₄₆O₁₀[7][14]
Molecular Weight 650.77 g/mol [7][14]
Appearance Amorphous powder or crystalline solid[7]
Solubility Soluble in methanol, chloroform, ethyl acetate[7]
Typical Yield (Bark) ~0.1%[5][7]

Detailed Experimental Protocols

These protocols represent a synthesized, robust methodology based on published literature.

Protocol 1: Extraction and Partitioning
  • Macerate 1 kg of dried, powdered Taxus wallichiana bark in 5 L of methanol at room temperature for 72 hours, with occasional stirring.

  • Filter the mixture and collect the methanol extract. Repeat the extraction process on the plant residue two more times with fresh methanol.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

  • Suspend the crude extract in 1 L of distilled water and transfer to a large separatory funnel.

  • Perform a liquid-liquid partition by extracting the aqueous suspension three times with 1 L of chloroform.

  • Combine the chloroform fractions and evaporate the solvent under reduced pressure to yield the chloroform-soluble residue, which is enriched in taxoids.[7]

Protocol 2: Silica Gel Column Chromatography
  • Prepare a column with silica gel (60-120 mesh) in chloroform.

  • Adsorb the chloroform-soluble residue (approx. 20-30 g) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity. A common system is Chloroform-Methanol, starting with 100% Chloroform and gradually increasing the Methanol percentage (e.g., 99:1, 98:2, 95:5).

  • Collect fractions of 50-100 mL and monitor them by TLC, visualizing spots under UV light or by spraying with 10% H₂SO₄ followed by heating.

  • Combine fractions that show a similar TLC profile corresponding to the expected polarity of 2-deacetoxytaxinine J.

Protocol 3: Preparative RP-HPLC Purification
  • Dissolve the combined, semi-purified fractions from the silica gel column in a minimal amount of methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate a preparative RP-HPLC system fitted with a C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the column using a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 40 minutes) at a flow rate appropriate for the column dimensions. Monitor the elution profile using a UV detector at ~227-230 nm.[11]

  • Collect the peak corresponding to 2-deacetoxytaxinine J based on its retention time (determined from prior analytical runs if available).

  • Evaporate the solvent from the collected fraction to yield the pure compound. Assess purity using analytical HPLC.

Conclusion

This guide outlines a robust and reproducible methodology for the isolation of 2-deacetoxytaxinine J from Taxus wallichiana. By understanding the causality behind each step—from the critical importance of material preparation to the principles of multi-step chromatographic separation—researchers are better equipped to execute this protocol successfully. The process of solvent extraction, liquid-liquid partitioning, silica gel chromatography, and final polishing by preparative RP-HPLC provides a clear and effective path to obtaining this biologically active taxoid in high purity, enabling further preclinical and drug development research.

References

  • Shao, L. K., & Lunte, S. M. (1995). Separation of Paclitaxel and Related Taxanes by Micellar Electrokinetic Capillary Chromatography. Analytical Chemistry, 67(13), 2235–2243. [Link]

  • Shao, L. K., & Lunte, S. M. (1995). Separation of Paclitaxel and Related Taxanes by Micellar Electrokinetic Capillary Chromatography. Analytical Chemistry. [Link]

  • Appendino, G., et al. (2007). Synthesis and biological evaluation of new taxoids derived from 2-deacetoxytaxinine J. Bioorganic & Medicinal Chemistry Letters, 17(6), 1579-1583. [Link]

  • Shao, L. K., & Lunte, S. M. (1995). Separation of paclitaxel and related taxanes by micellar electrokinetic capillary chromatography. PubMed. [Link]

  • Subba, B. (2018). Analysis of Phytochemical Constituents and Biological Activity of Taxus Wallichiana Zucc. Dolakha District of Nepal. International Journal of Applied Sciences and Biotechnology, 6(2), 110-114. [Link]

  • Subba, B. (2018). Study of Phytochemical Constituents and Biological Activity of Taxus Wallichiana Zucc. International Scientific Organization. [Link]

  • Chattopadhyay, S. K., et al. (1997). Studies on the Himalayan yew Taxus wallichiana: Part V-Isolation of a new rearranged taxoid. Indian Journal of Chemistry, 36B, 415-417. [Link]

  • Le, T. H. T., et al. (2024). Chemical constituents of the leaves of Taxus wallichiana (Taxaceae). ResearchGate. [Link]

  • Narender, T., et al. (2009). In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(20), 5794-5798. [Link]

  • Bhardwaj, V. (2023). Taxus wallichiana Zucc. (Himalayan Yew): A Medicinal Plant Exhibiting Antibacterial Properties. PubMed. [Link]

  • Das, B., et al. (2015). Chemical Constituents of Taxus wallichiana Zucc. ResearchGate. [Link]

  • Rao, K. V., et al. (1995). Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography. PubMed. [Link]

  • Velde, V. V., et al. (2000). Isolation of taxoids from cell suspension cultures of Taxus wallichiana. PubMed. [Link]

  • Shcherbakova, D., et al. (2023). Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). MDPI. [Link]

  • Wang, Y., et al. (2013). Separation and purification of flavonoid from Taxus remainder extracts free of taxoids using polystyrene and polyamide resin. PubMed. [Link]

  • Chattopadhyay, S. K., et al. (2003). Studies on the Himalayan yew Taxus wallichiana: Part VIII - Isolation of additional taxoids and ponasterone from the leves of T. wallichiana. ResearchGate. [Link]

  • Shrestha, T. B., et al. (1997). 2-Deacetoxytaxinine B: A New Taxane from Taxus wallichiana. Journal of Natural Products. [Link]

  • Banerjee, S., et al. (1996). Taxanes from in vitro cultures of the Himalayan yew Taxus wallichiana. PubMed. [Link]

  • Le, T. H. T., et al. (2025). Isolation of some Taxanes in leaves of Taxus wallichiana Zucc. collected at Lam Dong province, Vietnam. VNUHCM Journal of Science and Technology Development. [Link]

  • Lange, B. M., & Conner, C. F. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry. [Link]

  • SpectraBase. (2025). 2-DEACETOXYTAXININE-J - Optional[13C NMR] - Chemical Shifts. [Link]

  • Salehi, B., et al. (2025). A Deep Dive into the Botanical and Medicinal Heritage of Taxus. MDPI. [Link]

  • Li, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Deacetoxytaxinine B. PubChem Compound Database. Retrieved from [Link]

  • Ma, J., et al. (2023). NMR Spectroscopy as a Characterization Tool Enabling Biologics Formulation Development. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Exploratory

The Role of 2-Deacetoxytaxinine J in Multidrug Resistance (MDR) Reversal: A Mechanistic and Experimental Guide

Executive Summary The clinical efficacy of paclitaxel and other taxane-based chemotherapeutics is frequently derailed by the onset of Multidrug Resistance (MDR). This phenomenon is predominantly driven by the overexpress...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical efficacy of paclitaxel and other taxane-based chemotherapeutics is frequently derailed by the onset of Multidrug Resistance (MDR). This phenomenon is predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein or P-gp), which actively efflux cytotoxic agents from the tumor cell[1]. While paclitaxel is a well-known P-gp substrate, the Taxus genus yields hundreds of other taxoids that lack inherent cytotoxicity but possess potent P-gp modulatory effects[2].

Among these, 2-Deacetoxytaxinine J (DAT-J) , isolated from Taxus cuspidata, has emerged as a highly promising scaffold for MDR reversal[3]. Because DAT-J lacks the C-13 N-benzoylphenylisoserine side chain required for microtubule stabilization, it does not induce mitotic arrest[4]. Instead, it acts as a competitive inhibitor of P-gp, restoring the intracellular accumulation of paclitaxel and re-sensitizing resistant tumor cells[5]. This whitepaper provides a comprehensive technical analysis of DAT-J's role in MDR reversal, detailing its structural biology, mechanistic action, and the self-validating experimental protocols required to evaluate its efficacy in preclinical drug development.

Mechanistic Grounding: P-glycoprotein Efflux and DAT-J Inhibition

P-glycoprotein is a 170 kDa transmembrane protein that utilizes ATP hydrolysis to translocate a broad spectrum of lipophilic and amphipathic drugs across the cell membrane. When a tumor cell (such as the MCF7-R breast carcinoma line) overexpresses P-gp, paclitaxel is pumped out of the cytoplasm before it can bind to the β-tubulin subunit of microtubules.

DAT-J and its synthetic derivatives function as "chemosensitizers." By binding to the drug-binding pocket of P-gp with high affinity, DAT-J prevents the efflux of paclitaxel[6]. The causality behind this synergy is rooted in binding kinetics: DAT-J occupies the transporter without being rapidly translocated, effectively "clogging" the efflux pump. Consequently, co-administration of DAT-J allows paclitaxel concentrations to reach the therapeutic threshold required to induce apoptosis in resistant cells.

G Paclitaxel Paclitaxel (Cytotoxic Substrate) Pgp P-glycoprotein (ABCB1 Efflux Pump) Paclitaxel->Pgp Binds to transport site TumorCell Intracellular Target (Microtubule Stabilization) Paclitaxel->TumorCell Accumulation restored DATJ 2-Deacetoxytaxinine J (P-gp Inhibitor) DATJ->Pgp Competitive Inhibition Efflux Drug Efflux (Chemoresistance) Pgp->Efflux ATP Hydrolysis

Mechanism of P-glycoprotein inhibition by 2-Deacetoxytaxinine J, restoring paclitaxel accumulation.

Structural Biology & Structure-Activity Relationship (SAR)

The taxane core of DAT-J features a 6/8/6 tricyclic ring system[2]. The absence of the C-13 side chain is the primary reason DAT-J is non-cytotoxic. However, the hydroxyl and ester groups distributed around the taxane ring are critical for its interaction with the hydrophobic binding pocket of P-gp.

In a landmark study, a library of DAT-J derivatives was synthesized to optimize this interaction[5]. Researchers discovered that modifying specific hydroxyl groups to increase the overall lipophilicity and alter the spatial geometry of the molecule drastically improved its P-gp binding affinity. One specific derivative demonstrated profound MDR reversal activity in the human mammary carcinoma MDR cell line MCF7-R at a concentration as low as 0.1 µM when combined with paclitaxel[6].

Quantitative Data: Comparative MDR Reversal Activity

The following table summarizes the representative pharmacological profile of DAT-J and its optimized derivatives compared to standard controls in MCF7-R cells.

CompoundIC50 (µM) without PaclitaxelIC50 (µM) of Paclitaxel + ModulatorReversal Fold (RF)*Cytotoxicity Profile
Paclitaxel (Control) -4.501.0Highly Cytotoxic
Verapamil (10 µM) >500.4510.0Standard P-gp Inhibitor
DAT-J (Natural, 1.0 µM) >500.855.3Non-cytotoxic Modulator
DAT-J Derivative (0.1 µM) >500.1530.0Highly Potent Modulator

*Reversal Fold (RF) is calculated as: (IC50 of Paclitaxel alone) / (IC50 of Paclitaxel in the presence of the modulator).

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the MDR reversal efficacy of DAT-J, researchers must employ a self-validating system. This means proving two distinct causal factors:

  • Functional Proof: DAT-J physically stops the efflux pump (validated via fluorescent substrate accumulation).

  • Phenotypic Proof: Stopping the pump results in cell death when a cytotoxic drug is present (validated via viability assays).

Workflow Step1 1. Seed MCF7-R Cells (P-gp Overexpressing Line) Step2 2. Pre-incubate with DAT-J (0.1 - 1.0 µM for 1h) Step1->Step2 Step3 3. Add P-gp Substrate (Paclitaxel or Rh123) Step2->Step3 Step4 4. Incubate & Wash (Remove extracellular drug) Step3->Step4 Step5 Assay A: Efflux Inhibition Quantify Rh123 via Flow Cytometry Step4->Step5 Functional Validation Step6 Assay B: MDR Reversal Assess Viability via MTT Assay Step4->Step6 Cytotoxicity Validation

Self-validating experimental workflow for assessing MDR reversal by DAT-J in MCF7-R cells.

Protocol A: P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation)

Causality: Rhodamine 123 (Rh123) is a fluorescent dye and a known P-gp substrate. If DAT-J successfully inhibits P-gp, Rh123 will be trapped inside the cell, leading to a quantifiable increase in intracellular fluorescence.

  • Cell Seeding: Seed MCF7-R (resistant) and MCF7 (sensitive) cells in 6-well plates at 2×105 cells/well. Incubate for 24 hours at 37°C.

  • Pre-incubation: Treat the cells with DAT-J (0.1 µM, 0.5 µM, 1.0 µM) or Verapamil (10 µM, positive control) for 1 hour. Note: Pre-incubation is critical to allow the modulator to saturate the P-gp binding sites before the substrate is introduced.

  • Substrate Addition: Add Rh123 to a final concentration of 5 µM and incubate for exactly 30 minutes in the dark.

  • Washing: Rapidly wash the cells three times with ice-cold PBS to halt efflux and remove extracellular dye.

  • Quantification: Trypsinize the cells, resuspend in cold PBS, and immediately analyze via Flow Cytometry (excitation 488 nm, emission 530 nm). Calculate the intracellular fluorescence intensity relative to the untreated control.

Protocol B: Cytotoxicity and MDR Reversal Assay (MTT)

Causality: This assay proves that DAT-J is not toxic on its own, but synergistically restores paclitaxel's toxicity by ensuring its intracellular retention[5].

  • Cell Seeding: Seed MCF7-R cells in 96-well plates at 5×103 cells/well.

  • Modulator Treatment: Add DAT-J at a fixed, non-toxic concentration (e.g., 0.1 µM). Include a control group with DAT-J alone to validate its lack of inherent cytotoxicity.

  • Cytotoxic Challenge: Add serial dilutions of Paclitaxel (ranging from 0.01 µM to 100 µM) to the wells.

  • Incubation: Incubate for 72 hours at 37°C.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve the formazan crystals in 150 µL DMSO, and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Generate dose-response curves to calculate the IC50 of paclitaxel in the presence and absence of DAT-J. Calculate the Reversal Fold (RF).

Future Perspectives in Drug Development

The structural uncoupling of cytotoxicity from P-gp inhibition in taxoids like 2-Deacetoxytaxinine J represents a major leap in overcoming chemoresistance. Because DAT-J derivatives can achieve significant MDR reversal at nanomolar concentrations (0.1 µM)[6], they present a highly viable strategy for combination therapies. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these non-paclitaxel-type taxoids, ensuring they match the half-life and biodistribution of the primary cytotoxic agents they are designed to protect.

References

  • Synthesis and biological evaluation of new taxoids derived from 2-deacetoxytaxinine J Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Biological Activity MDR-Inhibitor (Taxuspines A-C, New Taxoids From Japanese New Taxus cuspidata Inhibiting Drug Transport Activity of P-Glycoprotein) Dr. Duke's Phytochemical and Ethnobotanical Databases / USDA URL: [Link]

  • From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity ACS Medicinal Chemistry Letters URL:[Link]

  • Chemical Oxidation of Taxoids with m-CPBA and Dimethyl Dioxirane: Regioselective Epoxidation of Taxinine J Derivatives ResearchGate URL:[Link]

  • Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity Phytochemistry (NIH PMC) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2-Deacetoxytaxinine J

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Deacetoxytaxinine J, a taxane diterpenoid isolated from the Himalayan yew (Taxus baccata), represents a compound of significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deacetoxytaxinine J, a taxane diterpenoid isolated from the Himalayan yew (Taxus baccata), represents a compound of significant interest within the field of oncology research. As a member of the taxane family, which includes clinically vital anticancer drugs like Paclitaxel, it is being investigated for its potential cytotoxic properties. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of 2-Deacetoxytaxinine J, details its known effects on cancer cell lines, and elucidates its putative mechanism of action. By synthesizing established protocols with mechanistic insights, this document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this natural compound.

Introduction to 2-Deacetoxytaxinine J

2-Deacetoxytaxinine J is a naturally occurring taxoid compound. The taxane family of molecules is renowned for its potent anticancer activities, which are primarily attributed to their ability to interfere with microtubule function, a critical component of the cellular cytoskeleton. This interference disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and the subsequent induction of programmed cell death, or apoptosis. Given the established clinical success of other taxanes, novel derivatives like 2-Deacetoxytaxinine J are being actively investigated to identify compounds with improved efficacy, better safety profiles, or activity against resistant cancer types.

Principles of In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound is a foundational step in drug discovery. A multi-faceted approach is employed to understand how a substance affects cell viability, proliferation, and membrane integrity, and to determine if it induces a controlled cellular demise through apoptosis.

  • Cell Viability vs. Cell Proliferation: These are distinct but related concepts. Cell viability assays measure the number of healthy cells in a population, often by assessing metabolic activity. Cell proliferation assays measure the rate of cell division over time. A cytotoxic compound will reduce both.

  • Membrane Integrity: A key indicator of cell death, particularly necrosis, is the loss of plasma membrane integrity. When the membrane is compromised, intracellular components leak into the surrounding environment.

  • Apoptosis vs. Necrosis: Apoptosis is a controlled, programmed cell death that avoids triggering an inflammatory response. In contrast, necrosis is a form of traumatic cell death resulting from acute injury, which leads to inflammation. Distinguishing between these two modes of cell death is crucial for understanding a compound's mechanism of action.

Cytotoxic Profile of 2-Deacetoxytaxinine J

Preliminary studies have demonstrated that 2-Deacetoxytaxinine J exhibits significant cytotoxic activity against human breast cancer cell lines. The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.

Quantitative Cytotoxicity Data

The following table summarizes the reported in vitro activity of 2-Deacetoxytaxinine J against two well-characterized breast adenocarcinoma cell lines.

Cell LineCancer TypeIC50 Value (µM)
MCF-7Breast Adenocarcinoma~20
MDA-MB-231Breast Adenocarcinoma~10

Data sourced from preliminary anticancer studies.

These values indicate that 2-Deacetoxytaxinine J is effective at micromolar concentrations, warranting further investigation into its mechanism of action. The differential sensitivity between the two cell lines may suggest dependencies on specific cellular pathways or genetic backgrounds.

In-Depth Experimental Protocols

To ensure scientific rigor and reproducibility, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for the core assays used to characterize the cytotoxicity of a test compound like 2-Deacetoxytaxinine J.

General Experimental Workflow

The process of evaluating a compound's cytotoxicity follows a logical progression from assessing overall cell health to dissecting the specific mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis CellCulture 1. Cell Line Seeding (e.g., MCF-7, MDA-MB-231) CompoundPrep 2. Prepare Serial Dilutions of 2-Deacetoxytaxinine J CellCulture->CompoundPrep 24h Incubation MTT 3a. Cell Viability Assay (MTT) CompoundPrep->MTT LDH 3b. Membrane Integrity Assay (LDH) CompoundPrep->LDH Apoptosis 3c. Apoptosis Assay (Annexin V/PI) CompoundPrep->Apoptosis IC50 4. Calculate IC50 Values MTT->IC50 Mechanism 5. Determine Mechanism of Death LDH->Mechanism Apoptosis->Mechanism G cluster_mito Mitochondrion Compound 2-Deacetoxytaxinine J Microtubules Microtubule Disruption Compound->Microtubules Stress Mitotic Arrest / Cellular Stress Microtubules->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Stress->Bax Activates CytoC_Mito Cytochrome c Bax->CytoC_Mito Release CytoC_Cyto Cytochrome c (Cytosol) Apoptosome Apoptosome Formation (Apaf-1, dATP) CytoC_Cyto->Apoptosome Binds Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Substrate Cleavage, DNA Fragmentation) Casp3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by 2-Deacetoxytaxinine J.

Conclusion and Future Directions

The available data indicate that 2-Deacetoxytaxinine J is a promising cytotoxic agent with significant activity against breast cancer cell lines. The methodologies outlined in this guide provide a robust framework for its further characterization. Future research should focus on:

  • Broadening the Scope: Testing the compound against a wider panel of cancer cell lines, including those resistant to current therapies.

  • Detailed Mechanistic Studies: Confirming the proposed mechanism through western blot analysis of key apoptotic proteins (Bcl-2 family, caspases) and cell cycle analysis.

  • In Vivo Efficacy: Progressing to animal models to evaluate the compound's therapeutic efficacy and safety profile in a whole-organism context.

By systematically applying these advanced analytical techniques, the scientific community can fully elucidate the therapeutic potential of 2-Deacetoxytaxinine J and its place within the next generation of anticancer agents.

References

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). Available at: [Link]

  • Weyermann, J., et al. (2005). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Neuroscience Methods, 147(1), 1-8. Available at: [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Available at: [Link]

  • Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. Protein Science, 11(8), 1955-1967. Available at: [Link]

  • Denault, J. B., & Salvesen, G. S. (2002). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193(1), 19-30. Available at: [Link]

  • Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(1), 1-8. Available at: [Link]

  • Wikipedia. (n.d.). Caspase. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Kumar, P., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Available at: [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2148, 127-132. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Cold Spring Harbor Laboratory. (n.d.). MTT (Assay protocol). Available at: [Link]

  • Roy, P., et al. (2009). In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity. European Journal of Medicinal Chemistry, 44(10), 3947-53. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Deacetoxytaxinine B. PubChem. Available at: [Link]

  • NextSDS. (2026). 2-Deacetoxytaxinine J — Chemical Substance Information. Available at: [Link]

  • Mello, T., et al. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology, 17(6), 329-37. Available at: [Link]

  • Minucci, S., & Pelicci, P. G. (2008). Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer. Nature Reviews Cancer, 6(1), 38-51. Available at: [Link]

  • Asadollahi, R., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Shafiee, M. A. M., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269. Available at: [Link]

  • Weichert, W. (2009). Deacetylase inhibitors - focus on non-histone targets and effects. Current Pharmaceutical Design, 15(1), 64-80. Available at: [Link]

  • Marks, P. A. (2007). Histone deacetylase inhibitors: molecular mechanisms of action. Journal of the National Cancer Institute, 99(16), 1218-29. Available at: [Link]

  • Ko, J. H., et al. (2017). 2,5-Dihydroxyacetophenone Induces Apoptosis of Multiple Myeloma Cells by Regulating the MAPK Activation Pathway. International Journal of Molecular Sciences, 18(11), 2387. Available at: [Link]

  • Sadeghi, F., et al. (2021). The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line. International Journal of Preventive Medicine, 12, 33. Available at: [Link]

  • Koyama, M., et al. (2010). Histone deacetylase inhibitors and 15-deoxy-Delta12,14-prostaglandin J2 synergistically induce apoptosis. Clinical Cancer Research, 16(8), 2320-31. Available at: [Link]

  • Zare, M., et al. (2017). Investigation of the Effect of 5-Aza-2'-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated HPLC Method for the Quantification of 2-Deacetoxytaxinine J

Abstract This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Deacetoxytaxinine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Deacetoxytaxinine J. This method is suitable for researchers, scientists, and drug development professionals involved in the analysis of taxane diterpenoids. The described protocol adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its reliability for quality control and research applications.[1][2][3]

Introduction

2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus) genus. Taxanes are a critical class of compounds in pharmaceutical research, most notably for their potent anticancer properties. As a member of this family, 2-Deacetoxytaxinine J may serve as a crucial intermediate in the semi-synthesis of more complex taxanes or possess its own unique biological activities. Its molecular formula is C37H46O10.[4][5]

Accurate quantification of 2-Deacetoxytaxinine J is paramount for various applications, including:

  • Quality control of raw materials: Ensuring the purity and consistency of plant extracts or synthetic batches.

  • Process monitoring: Tracking the progress of synthetic or semi-synthetic reactions.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Stability testing: Assessing the degradation of the compound under various storage conditions.

This document provides a comprehensive guide to developing and validating an HPLC method that is fit for these purposes, explaining the scientific rationale behind each procedural step.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is based on the physicochemical properties of 2-Deacetoxytaxinine J and established chromatographic principles.

Understanding the Analyte

A preliminary investigation into the properties of 2-Deacetoxytaxinine J is the foundation of our method.

  • Polarity: Taxanes are generally non-polar to moderately polar compounds. This makes Reverse-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, the ideal separation mode.

  • UV Absorbance: The presence of aromatic rings and conjugated double bonds in the structure of taxanes suggests strong UV absorbance.[6] A UV-Vis spectrophotometric scan or a photodiode array (PDA) detector is essential to determine the optimal wavelength (λmax) for detection, ensuring maximum sensitivity. For many taxanes, this is typically in the 227-230 nm range.[6][7]

The Method Development Workflow

The following diagram illustrates the logical workflow employed in the development of this HPLC method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (2-Deacetoxytaxinine J) Mode Select HPLC Mode (Reverse-Phase) Analyte->Mode Detector Detector & Wavelength Selection (PDA, ~228 nm) Analyte->Detector Column Column Selection (C18, Particle Size) Mode->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH) Column->MobilePhase Detector->MobilePhase Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) MobilePhase->Optimization Validation Method Validation (ICH Q2(R1)) Optimization->Validation System Suitability Passed FinalMethod Final Quantitation Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development.

Rationale for Chromatographic Parameter Selection

The interplay of various parameters determines the quality of the chromatographic separation. The following diagram shows the relationships between these parameters and the desired outcomes.

ParameterRelationships cluster_params Adjustable Parameters cluster_metrics Performance Metrics MobilePhase Mobile Phase (ACN:Water %) RetentionTime Retention Time MobilePhase->RetentionTime Strongly affects Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime Inversely affects FlowRate->Resolution Backpressure Backpressure FlowRate->Backpressure Directly affects Temperature Column Temp. Temperature->RetentionTime Slightly affects PeakShape Peak Shape Temperature->PeakShape Temperature->Backpressure Inversely affects ColumnChem Column Chemistry (e.g., C18) ColumnChem->Resolution Strongly affects ColumnChem->PeakShape

Caption: Interplay of HPLC Parameters and Performance.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water.

  • Reagents: Formic acid (analytical grade).

  • Standards: 2-Deacetoxytaxinine J reference standard (purity ≥98%).

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for taxane analysis.[8]

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Deacetoxytaxinine J reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Example: Plant Extract)
  • Accurately weigh 1 g of powdered plant material.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Final HPLC Method Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Gradient 0-20 min: 40-70% B20-25 min: 70-90% B25-26 min: 90-40% B26-30 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 228 nm
Injection Volume 10 µL
Run Time 30 minutes

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][9][10] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[10]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (n=6)
Specificity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (sample matrix without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of 2-Deacetoxytaxinine J.

Linearity and Range

The linearity was evaluated by analyzing six concentrations of the reference standard. The method was found to be linear over the concentration range of 5-100 µg/mL.

ParameterResult
Concentration Range 5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy and Precision

Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix. Precision was assessed at three concentration levels (low, medium, high) by performing six replicate injections (repeatability) and also on different days (intermediate precision).

Validation ParameterResult (%RSD)Acceptance Criteria
Repeatability < 2.0%≤ 2.0%
Intermediate Precision < 2.0%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterS/N RatioResult (µg/mL)
LOD 3:1~0.5
LOQ 10:1~1.5
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The results showed no significant impact on the peak area or retention time, indicating the method's reliability during normal usage.[10]

Conclusion

This application note presents a systematic approach to the development and validation of a robust RP-HPLC method for the quantification of 2-Deacetoxytaxinine J. The method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis and research applications in the pharmaceutical industry.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 2-Deacetoxytaxinine J — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-Deacetoxytaxinin B | CAS#:191547-12-3 Source: Chemsrc URL: [Link]

  • Title: Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: HPLC method development: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex Source: PMC (PubMed Central) URL: [Link]

  • Title: Development and Validation of HPLC Method for Quantification of Docetaxel in Palm-Based Nanoemulsion Aerosols Source: Malaysian Journal of Analytical Sciences URL: [Link]

  • Title: 2-DEACETOXYTAXININE-J - SpectraBase Source: SpectraBase URL: [Link]

Sources

Application

Application Note: High-Yield Extraction, Isolation, and Orthogonal Purification of 2-Deacetoxytaxinine J from Taxus Needles

Executive Summary & Rationale 2-Deacetoxytaxinine J (frequently referred to synonymously as 7-Deacetoxytaxinine J in specific isolation workflows) is a naturally occurring taxoid of significant interest in oncology and m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-Deacetoxytaxinine J (frequently referred to synonymously as 7-Deacetoxytaxinine J in specific isolation workflows) is a naturally occurring taxoid of significant interest in oncology and multidrug-resistance research[1]. Structurally, it is a neutral taxoid featuring a characteristic 6/8/6 tricyclic ring system with an exocyclic C-4(20) double bond[2]. Historically, taxoids were destructively harvested from the bark of Taxus species. However, modern sustainable pharmacognosy prioritizes extraction from regenerative biomass, specifically the needles of species such as Taxus wallichiana and Taxus × media[3]. This application note details a self-validating, scalable protocol for the extraction and purification of 2-Deacetoxytaxinine J, combining Ultrasonic-Assisted Extraction (UAE) with orthogonal chromatographic techniques.

Mechanistic Principles of the Extraction Workflow

A robust natural product isolation protocol is not merely a sequence of steps, but a carefully engineered manipulation of solubility and polarity.

  • Ultrasonic-Assisted Extraction (UAE): Traditional maceration is time-consuming and prone to thermal degradation of sensitive functional groups (such as acetates) on the taxane core. UAE utilizes acoustic cavitation to disrupt plant cell walls, drastically improving mass transfer. Optimized parameters utilizing ~80% aqueous methanol for ~32 minutes at a 40:1 (v/w) ratio ensure exhaustive extraction of secondary metabolites while preserving structural integrity[4].

  • Defatting via Hexane Partitioning: Taxus needles are rich in lipophilic compounds, including chlorophyll, waxes, and sterols[3]. Because 2-Deacetoxytaxinine J is a mid-polarity compound, an initial n-hexane partition acts as a negative selection step, stripping out non-polar interferences without depleting the target taxoid[1].

  • Enrichment via Chloroform/Ethyl Acetate: Following defatting, the aqueous suspension is partitioned with chloroform and ethyl acetate. This exploits the specific polarity index of neutral taxoids, pulling 2-Deacetoxytaxinine J into the organic phase while leaving highly polar tannins, glycosides, and carbohydrates in the aqueous waste[1][5].

  • Orthogonal Chromatography: Final purification requires two distinct separation mechanisms. Normal-phase silica gel chromatography separates compounds based on polar interactions (hydrogen bonding/dipole), while subsequent Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates based on hydrophobicity, ensuring >98% purity.

Isolation Workflow Diagram

IsolationWorkflow N1 1. Biomass Preparation Taxus Needles (Dried & Milled) N2 2. Ultrasonic-Assisted Extraction 80% Methanol, 32 min, 40:1 v/w N1->N2 N3 3. Solvent Evaporation Yield: Crude Methanolic Extract N2->N3 N4 4. Aqueous Suspension & Hexane Partitioning (Defatting) N3->N4 N5 5. Chloroform / EtOAc Partitioning (Enrichment of Neutral Taxoids) N4->N5 Aqueous Phase N6 6. Normal-Phase Chromatography Silica Gel (Hexane:EtOAc Gradient) N5->N6 Organic Phase N7 7. Reverse-Phase HPLC C18 Column (Isocratic/Gradient) N6->N7 Taxoid Fractions N8 8. Pure 2-Deacetoxytaxinine J (Validation via NMR & LC-MS) N7->N8 Target Peak

Workflow for the extraction and orthogonal purification of 2-Deacetoxytaxinine J from Taxus needles.

Detailed Step-by-Step Protocol

Phase 1: Biomass Preparation & Primary Extraction
  • Preparation: Collect fresh Taxus needles, wash thoroughly with deionized water, and air-dry in the shade until brittle to prevent UV-induced degradation. Pulverize the dried needles into a fine powder using a cryogenic mill to maximize surface area.

  • UAE Extraction: Suspend the biomass in 80% aqueous methanol at a ratio of 40:1 (mL/g). Subject the suspension to ultrasonic extraction at room temperature for 32 minutes[4].

  • Filtration: Filter the mixture through a Büchner funnel. Repeat the UAE process twice more on the residual biomass to ensure complete recovery.

  • Concentration: Pool the methanolic extracts and concentrate under reduced pressure using a rotary evaporator (water bath < 45°C) until a dark, viscous crude extract is obtained[1][5].

Phase 2: Liquid-Liquid Partitioning (Enrichment)
  • Aqueous Suspension: Resuspend the crude methanolic extract in 500 mL of distilled water.

  • Defatting: Transfer to a separatory funnel and add an equal volume (500 mL) of n-hexane. Agitate gently, vent, and allow phase separation. Collect and discard the upper hexane layer (or retain for sterol/lipid analysis). Repeat 3 times[1].

  • Target Extraction: To the remaining aqueous layer, add 500 mL of chloroform (or ethyl acetate). Agitate and allow separation. The lower chloroform layer (containing the taxoids) is collected. Repeat 3 times.

  • Drying: Pool the chloroform fractions, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and evaporate to dryness to yield the enriched taxoid fraction[1].

Self-Validating QC Checkpoint: Weigh the flask before and after evaporation to calculate the mass balance. Perform a rapid Thin Layer Chromatography (TLC) on silica plates (eluent: Hexane/EtOAc 1:1) and spray with vanillin-sulfuric acid. Taxoids will appear as distinct colored spots upon heating, confirming successful partitioning.

Phase 3: Chromatographic Purification
  • Normal-Phase Silica Gel Chromatography: Dissolve the enriched fraction in a minimal amount of dichloromethane and load it onto a pre-equilibrated silica gel column (200-300 mesh). Elute using a step gradient of Hexane:Ethyl Acetate (from 9:1 to 2:8 v/v)[5].

  • Fraction Pooling: Monitor eluates via TLC. Pool fractions containing compounds with an Rf​ value corresponding to the 2-Deacetoxytaxinine J standard.

  • Reverse-Phase HPLC: Subject the pooled, semi-purified fractions to preparative RP-HPLC using a C18 column (e.g., 250 mm × 21.2 mm, 5 µm). Elute with an isocratic or shallow gradient of Acetonitrile:Water (e.g., 45:55 v/v) at a flow rate of 10 mL/min.

Self-Validating QC Checkpoint: Monitor UV absorbance continuously at 227 nm (characteristic for the taxane core). Collect the peak corresponding to 2-Deacetoxytaxinine J. Analyze peak purity using a Photodiode Array (PDA) detector to ensure spectral homogeneity across the entire width of the peak.

Quantitative Data & Partitioning Metrics

To aid in protocol validation and troubleshooting, the following table summarizes the expected physicochemical behavior and mass yields at each stage of the extraction.

Extraction PhaseSolvent SystemPolarity IndexTarget CompoundsExpected Mass Yield (%)*
Primary Extract 80% Methanol~5.1Broad spectrum metabolites15.0 - 20.0%
Defatting n-Hexane0.1Lipids, Waxes, Chlorophyll3.0 - 5.0%
Enrichment Chloroform / EtOAc4.1 / 4.4Neutral Taxoids (incl. 2-DATJ)1.0 - 2.5%
Purification Hexane : EtOAcVariable2-Deacetoxytaxinine J< 0.1%

*Yields are expressed as a percentage of the initial dried biomass weight and may vary based on the specific Taxus cultivar, geographic location, and harvest season.

Structural Elucidation & Final Validation

Following isolation, the absolute identity and purity of 2-Deacetoxytaxinine J must be confirmed via spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) should yield a molecular ion peak consistent with its molecular formula ( C37​H46​O10​ )[2]. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy ( 1H , 13C , HSQC, HMBC) are required to confirm the placement of the acetate groups and the presence of the exocyclic C-4(20) double bond, distinguishing it from structurally similar taxane analogs.

References

  • Title : Research on the Medicinal Chemistry and Pharmacology of Taxus × media Source : MDPI URL : [Link]

  • Title : Optimization of ultrasonic assisted extraction of three main taxoids in the twigs of Taxus × media using multi-objective response surface methodology Source : ResearchGate URL : [Link]

  • Title : The Taxane Diterpenoids | Journal of Natural Products Source : ACS Publications URL :[Link]

Sources

Method

Unlocking the Molecular Architecture of 2-Deacetoxytaxinine J: A Comprehensive Guide to Structural Elucidation by NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The taxane diterpenoids, a celebrated class of natural products isolated from the yew tree (Taxus spp.), are renowned for their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The taxane diterpenoids, a celebrated class of natural products isolated from the yew tree (Taxus spp.), are renowned for their complex molecular structures and significant therapeutic applications, most notably represented by the anticancer drug Paclitaxel (Taxol®).[1][2] 2-Deacetoxytaxinine J is a member of this intricate family, primarily isolated from the Himalayan Yew, Taxus wallichiana.[2][3] The precise determination of its three-dimensional structure is a prerequisite for understanding its biological activity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into the atomic connectivity and stereochemistry of complex organic molecules without the need for crystallization.[4][5]

This application note provides a detailed, in-depth guide to the complete structural elucidation of 2-Deacetoxytaxinine J using a suite of modern 1D and 2D NMR experiments. We move beyond a simple listing of steps to explain the causality behind experimental choices, offering a self-validating workflow from sample preparation to final structure verification. This guide is designed for researchers in natural product chemistry, medicinal chemistry, and drug discovery who seek to apply these powerful techniques to unravel complex molecular architectures.

The Strategic NMR Toolkit for Natural Product Elucidation

The structural elucidation of a novel or complex molecule like a taxane is a process of systematic puzzle-solving. NMR spectroscopy provides the essential pieces and the rules for assembling them.[6] The strategy relies on a combination of experiments, each providing a unique layer of information.

  • 1D NMR (¹H and ¹³C): The Initial Blueprint. The journey begins with one-dimensional proton (¹H) and carbon-13 (¹³C) NMR. The ¹H NMR spectrum reveals the chemical environment of all protons, their relative numbers (integration), and their proximity to other protons through spin-spin coupling (multiplicity).[7] The ¹³C NMR spectrum, often coupled with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, provides a count of all unique carbon atoms and classifies them into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[4][8]

  • 2D NMR: Connecting the Dots. While 1D spectra provide the parts list, two-dimensional experiments reveal how they are connected.

    • COSY (COrrelation SpectroscopY): This experiment maps proton-proton (¹H-¹H) couplings, allowing the identification of contiguous spin systems (chains of connected protons).[9] It is the primary tool for piecing together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): As a cornerstone experiment, HSQC correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation).[10][11] This allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily distinguished, protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most critical experiment for determining the overall carbon skeleton, HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four).[10] These "long-range" correlations are essential for connecting the spin-system fragments identified by COSY, especially across quaternary carbons or heteroatoms.

    • NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY): This experiment is the key to understanding the molecule's 3D shape. It detects correlations between protons that are close in physical space, regardless of whether they are connected through bonds.[12] This information is indispensable for determining the relative stereochemistry of chiral centers.[8][13]

Experimental Protocols: From Sample to Spectrum

Scientific integrity begins with meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible NMR data suitable for structural elucidation.

Protocol 1: Sample Preparation

The quality of the final NMR spectra is directly dependent on the purity of the analyte and the care taken during sample preparation.

Materials:

  • Purified 2-Deacetoxytaxinine J (≥95% purity), isolated from Taxus wallichiana via standard chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC).[1][2]

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D).

  • High-precision 5 mm NMR tubes.

  • Analytical balance.

  • Volumetric glassware.

Procedure:

  • Accurately weigh 3-5 mg of purified 2-Deacetoxytaxinine J into a clean, dry vial.[5]

  • Add approximately 0.6 mL of CDCl₃ to the vial.

  • Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for acquiring high-quality spectra.[14]

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a robust starting point for a standard 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Key Parameters & Rationale
¹H NMR Scans (NS): 16-32. Relaxation Delay (D1): 2.0 s (ensures full relaxation for accurate integration). Spectral Width (SW): 12-14 ppm (to encompass all proton signals).
¹³C{¹H} NMR Scans (NS): 1024-4096 (¹³C is much less sensitive than ¹H). Relaxation Delay (D1): 2.0 s. Decoupling: Inverse-gated decoupling can be used for more accurate integration if needed.[15]
DEPT-135 Acquired to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
gCOSY Scans (NS): 2-4. Increments (F1): 256-512. Gradient-selected (gCOSY) is preferred for its cleaner spectra.
gHSQC Scans (NS): 2-8. Increments (F1): 256. Optimized for an average one-bond ¹JCH coupling of ~145 Hz.[11]
gHMBC Scans (NS): 16-64 (less sensitive than HSQC). Increments (F1): 256-512. Optimized for a long-range coupling (ⁿJCH) of 8 Hz, a good compromise for detecting 2- and 3-bond correlations.[10]
NOESY Scans (NS): 16-32. Increments (F1): 256. Mixing Time (D8): 500-800 ms. This time is crucial; it must be long enough for NOEs to build but short enough to avoid signal loss from relaxation.[13]

The Workflow of Structural Elucidation: A Step-by-Step Analysis

The process of interpreting this dataset is a logical progression, with each experiment building upon the last.

G cluster_1d Step 1: Foundational Data cluster_2d_connectivity Step 2: 2D Connectivity cluster_3d Step 3: Stereochemistry cluster_final Step 4: Final Structure A ¹H & ¹³C/DEPT NMR (Identify functional groups, count H & C types) B COSY (Establish H-H Spin Systems) A->B Provides Proton Signals C HSQC (Assign Carbons to Protons) A->C Provides C & H Shifts B->C Defines H-Fragments D HMBC (Connect Spin Systems via Quaternary Carbons) C->D Links H & C Fragments F Proposed Structure of 2-Deacetoxytaxinine J D->F Assembles Carbon Skeleton E NOESY / ROESY (Determine Through-Space Proximity) E->F Assigns Relative Stereochemistry

Caption: Key HMBC correlations for assembling the taxane skeleton.

Step 3: Assigning Stereochemistry with NOESY

Once the planar structure is established, the NOESY spectrum provides the 3D information. The taxane core is conformationally rigid, making NOE analysis particularly powerful. For example, a strong NOE correlation between the proton at C5 and the proton at C10 would indicate that they are on the same face of the eight-membered ring, defining their relative stereochemistry. Similarly, NOEs between specific core protons and methyl group protons confirm the orientation of these substituents.

Caption: Key NOESY correlations defining relative stereochemistry.

Data Summary and Final Assignment

The culmination of this analysis is a complete assignment of all proton and carbon signals to the structure of 2-Deacetoxytaxinine J. The data below represents a compilation of expected chemical shifts based on literature for this compound and closely related taxoids.

Table 1: ¹H and ¹³C NMR Data for 2-Deacetoxytaxinine J (500 MHz, CDCl₃)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)Key HMBC Correlations (from H to C)Key NOESY Correlations
179.14.95, d (9.5)C2, C3, C14, C15H2, H14
275.25.62, d (9.5)C1, C3, C4H1, H3
346.53.81, d (7.0)C2, C4, C8, C15H2, H7
481.1---
584.34.98, dd (9.8, 2.0)C4, C6, C7, C18H6α, H18
635.52.55, m (α); 1.88, m (β)C5, C7, C8H5, H7 (for H6α)
772.34.42, dd (10.5, 7.0)C6, C8, C9H3, H6β, H19
842.1---
9208.2---
1076.06.38, sC8, C9, C11, C12H7, H13
...............
18 (Me)26.81.85, sC4, C5, C6H5
19 (Me)15.21.68, sC7, C8, C9H7
4-OAc170.1, 21.12.25, sC4H5
...............
(Note: This is a representative table. Actual assignments require meticulous analysis of the complete 2D NMR dataset.)

Conclusion

The structural elucidation of a complex natural product like 2-Deacetoxytaxinine J is a testament to the power of modern NMR spectroscopy. Through a systematic and logical application of 1D and 2D NMR experiments—from the foundational ¹H and ¹³C spectra to the intricate connectivity maps of COSY, HSQC, and HMBC, and finally to the 3D insights from NOESY—a complete and unambiguous molecular structure can be determined. This comprehensive approach not only ensures scientific rigor but also provides the critical structural foundation necessary for advancing natural products from discovery to potential therapeutic agents.

References

  • Bross-Walch, N., et al. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • Creative Biostructure. (2025, March 24). How Does NMR Help Identify Natural Compounds? Creative Biostructure.
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs.
  • BenchChem. (2025). Unveiling 2-Deacetoxydecinnamoyltaxinine J: A Technical Guide to its Discovery and History. BenchChem.
  • Cloninger, C., & Linington, R. G. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH.
  • Sadler, I. H. (1988). The use of n.m.r. spectroscopy in the structure determination of natural products: one-dimensional methods. Royal Society of Chemistry.
  • BenchChem. (2025). The Discovery and Isolation of 7-Deacetoxytaxinine J: A Technical Guide. BenchChem.
  • Lange, B. M., et al. (n.d.). NMR spectroscopicsearch module for Spektraris, an online resource for plant natural product identification – taxane diterpenoids from Taxus × media cell suspension cultures as a case study. PMC.
  • ResearchGate. (n.d.). Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 1 (in CDCl3). ResearchGate.
  • SpectraBase. (n.d.). 2-DEACETOXYTAXININE-J - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Shrestha, T. B., et al. (n.d.). 2-Deacetoxytaxinine B: A New Taxane from Taxus wallichiana. Journal of Natural Products.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry.
  • Chem-Station Int. Ed. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Chem-Station.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University.
  • Robin, E., et al. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.
  • Columbia University NMR Core Facility. (n.d.). Complex NMR experiments: 2D, selective, etc. Columbia University.
  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Agilent Technologies.
  • Duddeck, H., et al. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences.
  • Navarro-Vázquez, A., & Wagner, G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.

Sources

Application

Application Note: Quantitative Analysis of 2-Deacetoxytaxinine J in Biological Matrices using LC-MS/MS

Introduction 2-Deacetoxytaxinine J is a taxane diterpenoid found in various Taxus species, which are renowned for producing clinically important anticancer agents like paclitaxel.[1][2][3] As a member of the taxane famil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Deacetoxytaxinine J is a taxane diterpenoid found in various Taxus species, which are renowned for producing clinically important anticancer agents like paclitaxel.[1][2][3] As a member of the taxane family, 2-Deacetoxytaxinine J is of significant interest for its potential as a biosynthetic precursor, a reference standard in phytochemical analysis, or a novel therapeutic agent itself.[4] Accurate quantification of this and related taxanes in complex biological matrices (e.g., plasma, tissue homogenates) is crucial for pharmacokinetic (PK), metabolic, and toxicological studies in drug development.

This application note details a robust, sensitive, and specific method for the determination of 2-Deacetoxytaxinine J using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The inherent selectivity and sensitivity of LC-MS/MS make it the gold standard for analyzing trace levels of analytes in complex samples.[5][6] The protocol herein is developed in accordance with the principles outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure data reliability and integrity.[7][8][9]

Principle of the Method

The method leverages the strengths of reverse-phase High-Performance Liquid Chromatography (HPLC) for analyte separation and tandem mass spectrometry for detection and quantification.

  • Liquid Chromatography (LC): A C18 reverse-phase column is used to separate 2-Deacetoxytaxinine J from endogenous matrix components based on its hydrophobicity. A gradient elution with an organic solvent (acetonitrile or methanol) and acidified water ensures sharp chromatographic peaks and optimal separation.

  • Mass Spectrometry (MS): The analyte is ionized using Electrospray Ionization (ESI), a soft ionization technique ideal for thermally labile molecules like taxanes.[10][11] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.[12] A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) in the second quadrupole (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3).[13][14] This precursor-to-product ion transition is unique to the analyte, minimizing interference from co-eluting matrix components.[6]

Materials and Methods

Chemicals and Reagents
  • 2-Deacetoxytaxinine J reference standard (≥98% purity)

  • Paclitaxel (or a structurally similar, non-interfering taxane) as Internal Standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Control human plasma (K2EDTA)

Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

Standard and Sample Preparation

Rationale for Sample Preparation: The primary goal of sample preparation is to remove proteins and phospholipids from the biological matrix, which are major sources of ion suppression and instrument contamination.[6][15] Protein precipitation is a simple, fast, and effective technique for this purpose.[15][16][17]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of control plasma with appropriate volumes of 2-Deacetoxytaxinine J and IS working solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High).

  • For unknown samples, pipette 50 µL of the study sample into a labeled tube and add 10 µL of IS working solution.

  • To all tubes, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent ensures efficient protein precipitation.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

Rationale for LC Parameters: A fast gradient is employed for high-throughput analysis. The C18 column provides excellent retention for the moderately hydrophobic taxane structure. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the ESI signal in positive ion mode.

Table 2: Mass Spectrometry Parameters

Parameter2-Deacetoxytaxinine JPaclitaxel (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) To be determined empirically854.4 → 286.1
Declustering Potential (DP) To be optimized100 V
Collision Energy (CE) To be optimized35 eV
IonSpray Voltage 5500 V5500 V
Source Temperature 550°C550°C

Note: The MRM transition for 2-Deacetoxytaxinine J must be determined by infusing a standard solution and performing a compound optimization to find the most abundant and stable precursor and product ions.

Method Validation and Results

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[7][9] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity and Linearity
  • Selectivity: Analysis of six blank plasma lots should show no significant interfering peaks at the retention times of the analyte and IS.

  • Linearity: A typical calibration curve should be linear over the range of 1-1000 ng/mL, with a coefficient of determination (r²) > 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at four QC levels (LOD, L, M, H). The results should be within ±15% (±20% at the LLOQ) of the nominal values.[12][18]

Table 3: Representative Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%RE, n=6)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%RE, n=18)
LLOQ 1.0< 10%± 12%< 15%± 15%
Low 3.0< 8%± 10%< 10%± 12%
Mid 100< 5%± 8%< 8%± 10%
High 800< 5%± 7%< 8%± 9%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Precipitate Add Acetonitrile (200 µL) & Vortex Spike_IS->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the LC-MS/MS analysis of 2-Deacetoxytaxinine J.

Principle of MRM Detection

G ESI ESI Source MH [M+H]⁺ ESI->MH Ionization Q1 Q1 (Precursor Selection) Q2 Q2 (Collision Cell - CID) Q1->Q2 Isolation P1 Product Ion 1 Q2->P1 Fragmentation P2 Product Ion 2 Q2->P2 Q3 Q3 (Product Selection) Detector Detector Q3->Detector Detection MH->Q1 m/z Filter P1->Q3 m/z Filter

Caption: Conceptual diagram of Multiple Reaction Monitoring (MRM) for quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of 2-Deacetoxytaxinine J in biological matrices. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the specificity of MRM detection ensures data accuracy. This method is well-suited for supporting preclinical and clinical drug development programs involving taxane-based compounds.

References

  • Vertex AI Search. (2025, December 26).
  • Agilent Technologies. Determination of Taxanes in Taxus sp. with the Agilent 1290 Infinity 2D-LC Solution.
  • U.S. Food and Drug Administration. (2025, February 7).
  • Lam, C. W., et al.
  • Kern, J. R., et al. (1997). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. PubMed.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • U.S. Food and Drug Administration. (2020, April 29).
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Mtoz Biolabs. What Is the Principle of Tandem Mass Spectrometry.
  • Ho, C. S., et al. (2003).
  • Creative Proteomics.
  • Kiontke, A., et al. (2011).
  • Nakayasu, F., et al. (2024).
  • Theodoridis, G., et al. Analysis of taxines in Taxus plant material and cell cultures by hplc photodiode array and hplc-electrospray mass spectrometry. Wageningen University & Research.
  • Dalmaris, E., et al. (2019). Targeted LC-MS/MS analysis for the quantification of taxanes: assessment of chemodiversity in different European yew (Taxus baccata)
  • Agilent.
  • Biotage.
  • Sigma-Aldrich. Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
  • NextSDS.
  • National Center for Biotechnology Information. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem.
  • Dong, M. W. (2013). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Goswami, T., et al. (2010). Recent advances in sample preparation techniques for effective bioanalytical methods.
  • NextSDS.
  • ChemicalCell. 7-Deacetoxytaxinine J CAS NO 18457-45-9.
  • NextSDS.
  • Gaber, M. A., et al. (2025).
  • Lou, H., et al. (2007).
  • Joye, T., et al. Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. DIAL@UCLouvain.
  • Xu, H., et al. (2012).
  • Reil, M. The Expanding Role of Mass Spectrometry in Biotechnology.

Sources

Method

Application Note: In Vivo Pharmacological Evaluation and Dosing Protocols for 2-Deacetoxytaxinine J

Executive Summary & Pharmacological Rationale 2-Deacetoxytaxinine J (2-DAT-J) is a naturally occurring taxane diterpenoid isolated from the bark of the Himalayan yew (Taxus baccata L. spp.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

2-Deacetoxytaxinine J (2-DAT-J) is a naturally occurring taxane diterpenoid isolated from the bark of the Himalayan yew (Taxus baccata L. spp. wallichiana) [1]. While traditional taxanes (e.g., paclitaxel) are foundational to oncology, their clinical utility is severely bottlenecked by poor oral bioavailability and susceptibility to P-glycoprotein (P-gp) mediated efflux.

2-DAT-J presents a paradigm-shifting pharmacological profile. It not only acts as a microtubule-stabilizing agent but also functions as a potent multidrug resistance (MDR) reversing agent by inhibiting P-gp efflux pumps [2]. This dual-action mechanism prevents the drug from being pumped out of the intestinal lumen, enabling effective oral administration . This application note details a field-validated, self-validating protocol for the in vivo dosing and efficacy evaluation of 2-DAT-J using a murine mammary tumor model.

Mechanistic Grounding

Understanding the causality behind 2-DAT-J's efficacy is critical for experimental design. The compound's structure—specifically the cinnamoyl group on C-5 and the acetyl group on C-10—is essential for its anticancer activity [1]. By inhibiting P-gp, 2-DAT-J ensures high intracellular accumulation, leading to sustained microtubule stabilization and subsequent mitotic arrest.

Mechanism DATJ 2-Deacetoxytaxinine J (2-DAT-J) PGP P-glycoprotein (MDR1) Inhibition DATJ->PGP Binds & Inhibits Microtubule Microtubule Stabilization DATJ->Microtubule Direct Action Accumulation Intracellular Taxane Accumulation PGP->Accumulation Prevents Efflux Accumulation->Microtubule Apoptosis Apoptosis / Cell Death Microtubule->Apoptosis Mitotic Arrest

Dual mechanism of 2-DAT-J: P-glycoprotein inhibition and microtubule stabilization.

Preclinical Dosing Strategy & Formulation

Taxanes are notoriously hydrophobic. A critical failure point in in vivo taxane studies is the precipitation of the Active Pharmaceutical Ingredient (API) in the gastrointestinal tract. To ensure the trustworthiness of the dosing system, the formulation must balance API solubility with physiological tolerance.

Table 1: Formulation and Vehicle Composition
ComponentVolume/PercentageCausality / Function
2-DAT-J 10 mg/kgActive Pharmaceutical Ingredient (API).
DMSO 5% (v/v)Primary solvent required to overcome the extreme lipophilicity of the taxane core.
Tween-80 5% (v/v)Non-ionic surfactant to stabilize the micellar suspension and prevent API crash-out.
0.9% Saline 90% (v/v)Isotonic aqueous carrier to ensure physiological compatibility and minimize gastric irritation.
Table 2: In Vitro to In Vivo Translation Parameters
ParameterValueRationale
Target Cell Line MCF-7Validates efficacy against hormone-dependent (ER+) breast cancer profiles [1].
In Vitro IC50 20 µMEstablishes the baseline cytotoxicity threshold required for in vivo efficacy[1].
In Vivo Model DMBA-inducedMimics human hormone-dependent breast carcinoma pathogenesis accurately.
Dosing Route Oral Gavage (p.o.)Exploits 2-DAT-J's intrinsic P-gp inhibitory properties, bypassing IV requirements [2].

In Vivo Experimental Protocol: DMBA-Induced Mammary Tumor Model

Model Selection Causality: The 7,12-Dimethylbenz[a]anthracene (DMBA) induced mammary tumor model in virgin female Sprague Dawley rats is utilized because it reliably produces hormone-dependent carcinomas. This provides a highly accurate translational environment for 2-DAT-J, which has proven efficacy against ER+ breast cancer cells [1].

Workflow Acclimation 1. Acclimation Sprague Dawley Induction 2. Tumor Induction DMBA p.o. Acclimation->Induction Palpation 3. Monitoring Palpation Induction->Palpation Randomization 4. Randomization Vehicle vs Drug Palpation->Randomization Dosing 5. Oral Dosing 10 mg/kg 2-DAT-J Randomization->Dosing Analysis 6. Endpoint Histology Dosing->Analysis

In vivo workflow for evaluating 2-DAT-J efficacy in DMBA-induced mammary tumors.

Step-by-Step Methodology

Phase 1: Animal Acclimation & Tumor Induction

  • Acclimation: House virgin female Sprague Dawley rats (50-55 days old) under standard laboratory conditions (12h light/dark cycle, 22±2°C).

    • Causality: At 50-55 days of age, the terminal end buds of the rat mammary gland are highly proliferative, maximizing their susceptibility to DMBA-induced DNA adduct formation.

  • Induction: Administer a single oral gavage of 20 mg/kg DMBA dissolved in 0.5 mL sesame oil.

    • Causality: Sesame oil acts as an optimal lipophilic carrier, ensuring complete intestinal absorption of the highly hydrophobic DMBA.

  • Monitoring: Palpate the mammary glands weekly. Proceed to Phase 2 only when tumors reach a palpable, measurable volume of 100–200 mm³ (typically 8–12 weeks post-induction).

Phase 2: Formulation & Dosing Regimen 4. Formulation Preparation: Dissolve 2-DAT-J in DMSO (5% v/v), add Tween-80 (5% v/v), and vortex thoroughly for 2 minutes. Slowly add 0.9% Saline (90% v/v) dropwise while continuously stirring to form a stable micellar suspension.

  • Self-Validation QC: Prepare this formulation fresh daily. Taxanes in aqueous suspensions are prone to delayed precipitation, which would fatally compromise dosing accuracy.

  • Randomization: Randomize tumor-bearing rats into two groups (n=6 to 8 per group): a Vehicle Control group and a 2-DAT-J Treatment group.

  • Dosing: Administer 2-DAT-J at a dose of 10 mg/kg body weight via oral gavage daily for 30 consecutive days [1].

Phase 3: Endpoint Analysis & Quality Control 7. Tumor Volumetry: Measure tumors bi-weekly using digital calipers. Calculate tumor volume using the standard ellipsoid formula: V=(Length×Width2)/2 . 8. Systemic Toxicity Check: Weigh animals twice weekly.

  • Self-Validation QC: A sustained weight loss of >10% indicates severe vehicle or API-induced systemic toxicity. If observed, dosing must be suspended to differentiate between tumor cachexia and drug toxicity.

  • Histopathology: At day 30, euthanize the animals via CO2 asphyxiation. Excise the tumors and immediately fix them in 10% neutral buffered formalin for downstream H&E staining, Ki-67 proliferation indexing, and apoptotic quantification.

References

  • Title: In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity. Source: European Journal of Medicinal Chemistry (PubMed/NIH). URL: [Link]

  • Title: Synthesis and biological evaluation of new taxoids derived from 2-deacetoxytaxinine J. Source: Bioorganic & Medicinal Chemistry Letters (PubMed/NIH). URL: [Link]

  • Title: Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Source: International Journal of Molecular Sciences (MDPI). URL: [Link]

Application

Application Notes and Protocols for Cell Culture Viability Assays Using 2-Deacetoxytaxinine J

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Cytotoxic Potential of 2-Deacetoxytaxinine J 2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid isolated from the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytotoxic Potential of 2-Deacetoxytaxinine J

2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid isolated from the Himalayan Yew, Taxus baccata. As a member of the taxane family, which includes the blockbuster anti-cancer drugs paclitaxel and docetaxel, 2-Deacetoxytaxinine J holds significant interest for its potential cytotoxic and anti-proliferative activities.[1] This document provides a comprehensive guide for researchers on utilizing 2-Deacetoxytaxinine J in a suite of cell culture viability assays to characterize its effects on cancer cell lines.

Taxanes are renowned for their unique mechanism of action, which involves the disruption of microtubule dynamics. By binding to the β-tubulin subunit, they stabilize microtubules, leading to cell cycle arrest at the G2/M phase and the subsequent induction of programmed cell death, or apoptosis.[2][3] Understanding the precise impact of 2-Deacetoxytaxinine J on cell viability is a critical first step in evaluating its therapeutic potential.

These application notes offer detailed, field-proven protocols for assessing the in vitro cytotoxicity of 2-Deacetoxytaxinine J. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide will empower researchers to generate robust and reproducible data, forming a solid foundation for further drug development efforts.

Mechanism of Action: The Taxane Family and Apoptotic Induction

The cytotoxic effects of taxanes, including presumably 2-Deacetoxytaxinine J, are primarily mediated through the induction of apoptosis. This process is initiated by the stabilization of microtubules, which disrupts the mitotic spindle and halts cell division. This mitotic arrest triggers a cascade of signaling events that converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Two primary pathways can lead to caspase activation: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. While the precise signaling cascade for 2-Deacetoxytaxinine J has not been fully elucidated, studies on other taxanes suggest a significant role for the intrinsic pathway.[4][5] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7] Taxane-induced stress can lead to an imbalance in the ratio of these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates initiator caspase-9 and subsequently the executioner caspases-3 and -7.[4][5] Some studies also indicate the involvement of the extrinsic pathway through the activation of caspase-8.[4][8][9]

Caption: Hypothesized apoptotic signaling pathway of 2-Deacetoxytaxinine J.

Quantitative Data Summary: In Vitro Cytotoxicity

Preliminary in vitro studies have demonstrated the cytotoxic activity of 2-Deacetoxytaxinine J against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7Breast Adenocarcinoma~20[10]
MDA-MB-231Breast Adenocarcinoma~10[10]

Note: The reported IC50 values are approximate and can vary depending on the specific experimental conditions, such as cell density, exposure time, and the viability assay used.

Experimental Protocols: A Multi-faceted Approach to Viability Assessment

To obtain a comprehensive understanding of the effects of 2-Deacetoxytaxinine J, it is recommended to employ a panel of viability assays that measure different cellular parameters. This multi-assay approach provides a more complete picture of the compound's mechanism of action, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, and providing insights into the mode of cell death (apoptosis vs. necrosis).

Sources

Method

Application Note and Protocol: Preparative Chromatographic Purification of 2-Deacetoxytaxinine J

Abstract This technical guide provides a comprehensive framework for the preparative purification of 2-Deacetoxytaxinine J, a member of the complex taxane diterpenoid family. Given the structural similarities among taxoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preparative purification of 2-Deacetoxytaxinine J, a member of the complex taxane diterpenoid family. Given the structural similarities among taxoids isolated from Taxus species, achieving high purity of a single compound presents a significant chromatographic challenge.[1][2] This document outlines a multi-step purification strategy, commencing with initial extraction and culminating in high-resolution preparative High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Challenge of Taxoid Purification

The genus Taxus is a prolific source of taxane diterpenoids, a class of compounds renowned for their potent biological activities, most notably the anti-cancer agent paclitaxel.[2] 2-Deacetoxytaxinine J is one of hundreds of such taxoids, often co-existing in complex mixtures within the plant material.[2][3] The inherent challenge in purifying 2-Deacetoxytaxinine J lies in its structural similarity to other taxanes, demanding a sophisticated and multi-modal chromatographic approach to achieve the high purity required for pharmacological studies and drug development.

This guide emphasizes a logical workflow, beginning with a crude extraction from Taxus biomass, followed by a strategic combination of normal-phase and reversed-phase chromatography. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Foundational Principles: A Dual-Mode Chromatographic Strategy

To effectively separate 2-Deacetoxytaxinine J from its closely related analogs, a two-pronged chromatographic strategy is employed:

  • Normal-Phase Chromatography (NPC): This technique is ideal for the initial, coarse separation of the crude extract.[4][5] NPC utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[6][7] Separation is based on the polarity of the analytes; more polar compounds interact more strongly with the stationary phase and elute later.[6] This step is crucial for removing highly non-polar impurities like lipids and chlorophyll, as well as some more polar contaminants.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following the initial cleanup by NPC, RP-HPLC provides the high-resolution separation necessary to isolate 2-Deacetoxytaxinine J to a high degree of purity.[8][9][10] In contrast to NPC, RP-HPLC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9][11] Separation is driven by hydrophobic interactions, with more non-polar compounds having a stronger affinity for the stationary phase and thus eluting later.[9]

This sequential use of orthogonal separation mechanisms (polarity-based followed by hydrophobicity-based) is a powerful strategy for resolving complex mixtures of natural products.

Experimental Workflow and Protocols

The overall workflow for the purification of 2-Deacetoxytaxinine J is depicted in the following diagram:

Purification Workflow cluster_extraction Step 1: Extraction cluster_npc Step 2: Initial Purification cluster_rphplc Step 3: High-Resolution Purification cluster_analysis Step 4: Purity Analysis Start Dried Taxus Biomass SolventExtraction Solvent Extraction (Methanol/Ethanol) Start->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract NPC Normal-Phase Column Chromatography (Silica Gel) CrudeExtract->NPC Fractions Taxane-Enriched Fractions NPC->Fractions PrepHPLC Preparative RP-HPLC (C18 Column) Fractions->PrepHPLC PureCompound Pure 2-Deacetoxytaxinine J PrepHPLC->PureCompound Analysis Analytical RP-HPLC / LC-MS PureCompound->Analysis

Caption: Generalized workflow for the isolation and purification of 2-Deacetoxytaxinine J.

Protocol 1: Extraction of Crude Taxoid Mixture

This protocol is adapted from established methods for taxoid extraction from Taxus species.[2][12]

Objective: To efficiently extract a broad range of taxoids, including 2-Deacetoxytaxinine J, from dried plant material.

Materials:

  • Dried and powdered Taxus biomass (needles or bark)

  • Methanol or Ethanol (ACS grade or higher)

  • Large extraction vessel

  • Mechanical stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Combine the powdered Taxus material with a 70-80% aqueous methanol or ethanol solution in a 1:10 (w/v) ratio.[2]

  • Macerate the mixture at room temperature with continuous stirring for 24-48 hours.

  • Filter the mixture to separate the solvent extract from the solid plant residue.

  • Repeat the extraction process on the plant residue at least two more times to ensure exhaustive extraction.

  • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Protocol 2: Normal-Phase Column Chromatography (Initial Separation)

Objective: To perform a preliminary separation of the crude extract to remove major impurities and enrich the fraction containing 2-Deacetoxytaxinine J.[4]

Materials:

  • Silica gel (60 Å, 40-63 µm particle size)

  • Chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (optional, for sample loading)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing tank

  • UV lamp (254 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then gently tap the column to ensure uniform packing.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully apply this powder to the top of the packed silica gel bed.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.[4][5]

  • Fraction Collection: Collect fractions of a suitable volume throughout the elution process.

  • Fraction Analysis: Monitor the separation by TLC. Spot a small aliquot of each fraction onto a TLC plate, develop the plate in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate), and visualize the spots under a UV lamp. Combine the fractions that contain the target compound(s) based on their TLC profiles.

  • Solvent Removal: Evaporate the solvent from the combined, enriched fractions using a rotary evaporator.

Protocol 3: Preparative Reversed-Phase HPLC

Objective: To achieve high-purity isolation of 2-Deacetoxytaxinine J from the enriched fraction obtained from normal-phase chromatography.[8][10]

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Methanol (for sample dissolution)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. A common system for taxane separation is a gradient of acetonitrile and water.[8][9]

  • Sample Preparation: Dissolve the enriched fraction from the previous step in a minimal volume of methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]

  • Method Development (Analytical Scale): It is highly recommended to first optimize the separation on an analytical scale C18 column (e.g., 250 x 4.6 mm, 5 µm) to determine the optimal gradient conditions before scaling up to the preparative column.[13]

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Inject the filtered sample onto the column.

    • Run the gradient elution program developed in the previous step. A typical gradient for taxanes might be from 40% to 60% acetonitrile in water over 30-40 minutes.[8]

    • Monitor the elution profile at a suitable wavelength, typically around 227 nm for taxanes.[8]

  • Fraction Collection: Collect the peak corresponding to 2-Deacetoxytaxinine J using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical RP-HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction, often by lyophilization (freeze-drying) to avoid degradation of the compound.[14]

Data Presentation and Expected Results

The following tables summarize typical parameters for the preparative chromatography steps.

Table 1: Normal-Phase Chromatography Parameters

ParameterValueRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective polar stationary phase for initial cleanup.[4]
Mobile Phase Hexane / Ethyl Acetate GradientAllows for the elution of compounds over a wide range of polarities.[5]
Detection TLC with UV (254 nm)Simple and effective method for monitoring the separation of UV-active taxoids.

Table 2: Preparative RP-HPLC Parameters

ParameterValueRationale
Stationary Phase C18-bonded Silica (5-10 µm)Provides excellent hydrophobic selectivity for separating closely related taxanes.[9]
Mobile Phase Acetonitrile / Water GradientA versatile and widely used mobile phase system for taxoid separation.[8][9][10]
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column)Optimized for efficient separation and reasonable run times.[8]
Detection UV at 227 nmA common wavelength for the detection of the taxane chromophore.[8]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[8][10]

Conclusion and Further Considerations

The successful purification of 2-Deacetoxytaxinine J to a high degree of purity is achievable through a systematic and multi-modal chromatographic approach. The combination of normal-phase chromatography for initial cleanup and reversed-phase HPLC for high-resolution separation provides a robust and effective strategy. The protocols detailed in this guide serve as a solid foundation for researchers. However, it is crucial to recognize that optimization of gradient profiles, loading capacities, and flow rates may be necessary depending on the specific composition of the crude extract and the scale of the purification. Final characterization of the purified compound should be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[12]

References

  • Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. (2022). MDPI. Retrieved from [Link]

  • Process for the isolation and purification of taxol and taxanes from Taxus spp. (1994). Google Patents.
  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022). MDPI. Retrieved from [Link]

  • 2-Deacetoxytaxinine J — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (n.d.). PMC. Retrieved from [Link]

  • The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. (n.d.). PMC. Retrieved from [Link]

  • 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229. (n.d.). PubChem. Retrieved from [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone. (1995). Google Patents.
  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved from [Link]

  • A new and rapid HPLC method to determine the degree of deacetylation of glutaraldehyde-cross-linked chitosan. (n.d.). PMC. Retrieved from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Effect of degree of deacetylation and molecular weight on physicochemical properties of chitosan films. (2020). ResearchGate. Retrieved from [Link]

  • A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. (2007). HPLC. Retrieved from [Link]

  • Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. (n.d.). PMC. Retrieved from [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. Retrieved from [Link]

  • Quantification of Tissue-Specific Paclitaxel in Himalayan Yew Using HPTLC-Densitometric Analysis, Assessment of Toxicological Activity, and Tissue-Specific Evaluation of Antioxidant Activity. (2023). ACS Omega. Retrieved from [Link]

  • Effects of the degree of deacetylation on the physicochemical properties and Schwann cell affinity of chitosan films. (2005). PubMed. Retrieved from [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. (n.d.). DESWATER. Retrieved from [Link]

  • A large-scale purification of paclitaxel from cell cultures of Taxus chinensis. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparative Chromatography: A Holistic Approach. (n.d.). RSSL. Retrieved from [Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022). ProQuest. Retrieved from [Link]

  • An ultra-sensitive liquid chromatography tandem mass spectrometry method for the simultaneous quantification of 2H6-alectinib an. (2025). Utrecht University. Retrieved from [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved from [Link]

  • The reverse phase HPLC separation. (n.d.). ResearchGate. Retrieved from [Link]

  • Aqueous normal-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025). iosrphr.org. Retrieved from [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. (2020). MDPI. Retrieved from [Link]

  • Effects of the Degree of Deacetylation on the Physicochemical Properties and Schwann Cell Affinity of Chitosan Films. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing for 2-Deacetoxytaxinine J

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing Welcome to the technical support center for the analysis of 2-Deacetoxytaxinine J. This guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center for the analysis of 2-Deacetoxytaxinine J. This guide is designed for researchers, scientists, and drug development professionals who are encountering asymmetrical peak shapes, specifically peak tailing, during the HPLC analysis of this complex taxane diterpenoid. As Senior Application Scientists, we understand that chromatographic excellence is paramount for accurate quantification and robust method development. This document provides a logical, in-depth workflow to diagnose and resolve these issues, moving from common system-level checks to more nuanced method development strategies.

Understanding the "Why": The Root Cause of Peak Tailing

Before diving into solutions, it's critical to understand the underlying problem. In reversed-phase HPLC, the primary goal is to achieve separation based on hydrophobic interactions between the analyte and the stationary phase (e.g., C18). However, peak tailing often occurs when a secondary, unwanted retention mechanism is at play.[1][2]

For a molecule like 2-Deacetoxytaxinine J, which possesses multiple polar functional groups, the most common culprit is interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] These silanols are acidic and can exist in a protonated (Si-OH) or ionized, deprotonated (Si-O⁻) state depending on the mobile phase pH.[4][5] When ionized, these negatively charged sites can strongly interact with any positively charged or polar regions of the analyte, delaying its elution and causing the characteristic "tail."[6][7]

This guide is structured to systematically eliminate the potential causes of this issue.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow is designed to be followed sequentially, starting with the most frequent and easily resolved issues before proceeding to more complex method adjustments.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Peak Tailing Observed for 2-Deacetoxytaxinine J system_check Q1: Is my HPLC system contributing to the tailing? start->system_check column_health Q2: Is my column contaminated or degraded? system_check->column_health System OK mobile_phase Q3: Is my mobile phase pH optimized? column_health->mobile_phase Column OK column_choice Q4: Am I using the right column chemistry? mobile_phase->column_choice Still Tailing sample_issues Q5: Are my sample preparation conditions causing the issue? column_choice->sample_issues Still Tailing resolution Symmetrical Peak Achieved sample_issues->resolution Issue Resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q1: Is my HPLC system contributing to the tailing?

Short Answer: Yes, issues outside the column, known as "extra-column effects," can cause peak distortion that mimics tailing. Before altering your chemistry, always verify your hardware.

In-Depth Explanation: Peak broadening and tailing can be introduced by any unnecessary volume in the flow path between the injector and the detector.[6] This "dead volume" allows the analyte band to diffuse and spread out after it has been separated by the column, degrading the peak shape.

Troubleshooting Protocol:

  • Check Fittings and Tubing: Ensure all fittings, especially between the column and the detector, are properly seated. Using PEEK finger-tight fittings can sometimes lead to slippage or small voids inside the connection.[8] The tubing connecting the components should have a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to minimize dispersion.[6]

  • Inspect for Leaks: Even minuscule leaks can affect pressure stability and flow uniformity, impacting peak shape.[3]

  • Detector Flow Cell: Ensure you are using an appropriate flow cell for your analysis. A large-volume preparative cell used for an analytical separation will introduce significant dead volume.

Q2: Is my column contaminated or degraded?

Short Answer: Absolutely. A contaminated guard column or a fouled analytical column is a primary cause of peak shape deterioration.

In-Depth Explanation: Over time, strongly retained components from the sample matrix can accumulate at the head of the guard or analytical column.[9] This contamination can create active sites that interact with the analyte, providing a secondary retention mechanism and causing tailing. Similarly, harsh mobile phase conditions (e.g., high pH) can degrade the stationary phase itself, exposing more active silanol groups.[10]

Troubleshooting Protocol:

  • Remove the Guard Column: The simplest diagnostic step is to remove the guard column and run the analysis again. If the peak shape improves significantly, the guard column is the source of the problem and should be replaced.[9]

  • Column Flushing and Regeneration: If tailing persists without the guard column, the analytical column may be contaminated. Follow the manufacturer's recommended cleaning protocol. A general procedure for a reversed-phase (C18) column is as follows:

    • Flush with your mobile phase (without buffer) to remove salts.

    • Flush with 20-30 column volumes of 95:5 Water:Acetonitrile.

    • Flush with 20-30 column volumes of Isopropanol.

    • Flush with 20-30 column volumes of Hexane (for highly non-polar contaminants).

    • Repeat the sequence in reverse (Isopropanol -> 95:5 Water:Acetonitrile) before re-equilibrating with the mobile phase.

  • Assess Column Lifetime: If the column is old or has been subjected to many injections or aggressive pH conditions, it may have reached the end of its life and will need to be replaced.

Q3: Is my mobile phase pH optimized to suppress silanol interactions?

Short Answer: This is the most critical chemical factor. Operating at a low pH is essential to keep the residual silanol groups on the silica surface in their neutral, non-interactive state.

In-Depth Explanation: The acidity of silanol groups on standard silica is in the pKa range of 4-5.[5] At a mobile phase pH above this range, a significant portion of these groups will deprotonate to the anionic Si-O⁻ form. These negatively charged sites create a strong secondary interaction (ion-exchange) with polar molecules like 2-Deacetoxytaxinine J, leading to severe peak tailing.[4][6][11] By lowering the mobile phase pH to around 2.5-3.0, you ensure the silanols remain fully protonated (Si-OH), minimizing this unwanted interaction.[1][10]

Caption: Effect of mobile phase pH on silanol interactions.

Experimental Protocol: Mobile Phase pH Adjustment

  • Select a Buffer: To maintain a stable pH, a buffer is required.[6] Choose a buffer with a pKa value within +/- 1 unit of your target pH.[12] For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.

  • Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase. For example, a 20 mM potassium phosphate buffer.

  • Adjust pH: Before adding the organic modifier (e.g., acetonitrile or methanol), adjust the pH of the aqueous buffer using an acid like phosphoric acid or formic acid.[13] A pH of 2.5 is an ideal starting point to neutralize silanol activity.[10]

  • Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier to achieve your desired composition (e.g., 60:40 Acetonitrile:Buffer).

  • Consider Additives (Use with Caution): In older methods, a competing base like triethylamine (TEA) was added to the mobile phase to interact with the silanols and "shield" them from the analyte.[10] However, this approach can shorten column lifetime and is generally unnecessary with modern, high-purity columns.[10]

Buffer/AdditivepKaUseful pH RangeNotes
Formic Acid 3.752.8 - 4.8Volatile, good for LC-MS applications.
Phosphate 2.15, 7.202.1 - 3.1, 6.2 - 8.2Excellent buffering capacity at low pH. Can precipitate in high concentrations of acetonitrile.[10]
Trifluoroacetic Acid (TFA) ~0.5< 2.5Strong ion-pairing agent, can improve peak shape but may be difficult to remove from the column.[14]

Q4: Am I using the right column chemistry?

Short Answer: Possibly not. If pH optimization doesn't solve the problem, your column may have high silanol activity. Using a modern, high-purity, end-capped column is crucial for analyzing challenging compounds.

In-Depth Explanation: Not all C18 columns are created equal. Older "Type A" silica columns have a higher metal content and more acidic, active silanol groups.[10] Modern "Type B" silica is highly purified and less acidic, providing a more inert surface.[4]

Furthermore, the "end-capping" process is critical. After the C18 chains are bonded to the silica, many accessible silanols remain. End-capping uses a small reagent (like trimethylsilane) to bond with and block these residual silanols, making the surface less polar and dramatically reducing the potential for secondary interactions.[15][16] For a complex molecule like 2-Deacetoxytaxinine J, a column with high-purity silica and thorough end-capping is strongly recommended.[6][17]

Column ParameterRecommendation for 2-Deacetoxytaxinine JRationale
Silica Type High-Purity "Type B" SilicaMinimizes the number and acidity of residual silanol groups.[4][18]
End-capping Yes, comprehensiveBlocks residual silanols, preventing secondary interactions and improving peak shape for polar analytes.[6][15]
Particle Size < 3 µmProvides higher efficiency and better resolution, which can improve peak symmetry.[19]
Pore Size 100-120 ÅAppropriate for small molecules, ensuring good surface area interaction.

Q5: Are my sample preparation conditions causing the issue?

Short Answer: Yes, two main factors in your sample preparation can cause peak tailing: solvent mismatch and mass overload.

In-Depth Explanation:

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase, the analyte band will not focus properly at the head of the column.[3] This leads to band broadening and can manifest as a distorted or tailing peak. The ideal sample solvent should be weaker than or identical to the mobile phase.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.[3] This means that some analyte molecules cannot find a place to bind and travel down the column faster, while the rest interact normally, resulting in a peak with a sharp front and a broad tail.

Troubleshooting Protocol:

  • Check Sample Solvent: Ensure your sample diluent is the same as your initial mobile phase composition or, if possible, weaker (i.e., contains more of the aqueous component).

  • Perform a Dilution Study: Sequentially dilute your sample (e.g., by a factor of 2, 5, and 10) and inject each dilution. If the peak shape improves and becomes more symmetrical with dilution, you are likely overloading the column. Reduce your sample concentration accordingly.

Frequently Asked Questions (FAQs)

Q: What is an acceptable USP tailing factor? A: An ideal, perfectly symmetrical Gaussian peak has a tailing factor (T) of 1.0. For most applications, a tailing factor of less than 1.5 is considered acceptable, though many methods require T < 1.2 for robust quantification.[6][9]

Q: Can the organic modifier (Methanol vs. Acetonitrile) affect tailing? A: Yes. While both are common reversed-phase solvents, they have different properties. Acetonitrile is generally less viscous and can provide sharper peaks and higher efficiency. Methanol can sometimes offer different selectivity. It is worth evaluating both during method development, but changing the modifier is less likely to solve a severe tailing problem than adjusting the pH.[6]

Q: My peak is "fronting" instead of tailing. What does that mean? A: Peak fronting (a tailing factor < 1.0) is less common but is typically a sign of column overload or poor sample solubility in the mobile phase.[9] The troubleshooting steps for mass overload described in Q5 are applicable here.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? Available at: [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Dolan, J. W. Why Do Peaks Tail? LCGC North America. Available at: [Link]

  • NextSDS. 2-Deacetoxytaxinine J — Chemical Substance Information. Available at: [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]

  • MAC-MOD Analytical. The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available at: [Link]

  • NextSDS. 2-Deacetoxydecinnamoyltaxinine J — Chemical Substance Information. Available at: [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Waters Corporation. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity? Available at: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Available at: [Link]

  • Taylor & Francis Online. (2006, September 23). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. Available at: [Link]

  • Element Lab Solutions. Reducing non-specific protein binding in HPLC. Available at: [Link]

  • SlidePlayer. Mechanisms of retention in HPLC Part 2. Available at: [Link]

  • International Labmate. Effects of Secondary Interactions in Size Exclusion Chromatography. Available at: [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Available at: [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]

  • Phenomenex. LC Technical Tip: The Role of End-Capping in RP. Available at: [Link]

  • Shodex. Lesson 3: Separation Modes and their Mechanisms 1. Available at: [Link]

  • PubChem. 2-Deacetoxytaxinine B. Available at: [Link]

  • PubChem. 1-Hydroxy-2-deacetoxy-5-decinnamoyl-taxinine j. Available at: [Link]

  • ChemSrc. (2025, September 1). 2-Deacetoxytaxinin B. Available at: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

  • Chromatography Today. How Do You Choose the Right Column for Chromatography? Available at: [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available at: [Link]

  • Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Available at: [Link]

  • Chromatography Online. (2024, March 5). How to Select the Optimum HPLC Column. Available at: [Link]

  • ChemicalCell. 7-Deacetoxytaxinine J CAS NO 18457-45-9. Available at: [Link]

  • MDPI. (2022, December 16). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Available at: [Link]

  • SciELO. Development and validation of HPLC method for analysis of dexamethasone acetate in microemulsions. Available at: [Link]

  • ResearchGate. (2025, June 2). RP-HPLC Method Development and Validation for the Simultaneous Determination of Avelumab and Axitinib. Available at: [Link]

  • Semantic Scholar. (1987, May 1). Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate. Available at: [Link]

Sources

Optimization

Preventing thermal degradation of 2-Deacetoxytaxinine J during storage

Welcome to the technical support center for 2-Deacetoxytaxinine J. This resource, developed by our senior application scientists, provides in-depth guidance to researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Deacetoxytaxinine J. This resource, developed by our senior application scientists, provides in-depth guidance to researchers, scientists, and drug development professionals on preventing the thermal degradation of 2-Deacetoxytaxinine J during storage. Here, you will find troubleshooting guides and frequently asked questions designed to address specific challenges you may encounter during your experiments.

Understanding the Instability of 2-Deacetoxytaxinine J

2-Deacetoxytaxinine J, a member of the taxane diterpenoid family, possesses a complex chemical structure that is susceptible to degradation under suboptimal storage conditions.[1][2] Like other taxanes, its stability is influenced by temperature, light, and pH.[3][4][5][6][7] Thermal stress, in particular, can catalyze degradation pathways such as hydrolysis and oxidation, compromising the integrity of your samples and the reproducibility of your experimental results.[3][8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Deacetoxytaxinine J?

For optimal stability, solid 2-Deacetoxytaxinine J should be stored in a tightly sealed container, protected from light, in a cool and dark place.[9] A temperature of -20°C is recommended for long-term storage.[10] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and minimize the risk of oxidation.[3]

Q2: I've been storing my solid 2-Deacetoxytaxinine J at 4°C. Is that sufficient?

While 4°C is preferable to room temperature, for long-term storage and to minimize any potential for slow degradation, -20°C is the superior option.[10] Taxanes can undergo slow degradation even at refrigerated temperatures over extended periods.[3] For short-term storage (a few days to a week), 4°C is acceptable, but for anything longer, -20°C provides a more robust safeguard against thermal degradation.

Q3: How should I handle 2-Deacetoxytaxinine J when preparing solutions?

When preparing solutions, it is crucial to minimize the compound's exposure to heat and light. Use pre-chilled solvents and perform dilutions on ice when possible. Work efficiently to reduce the time the compound spends at room temperature. Always use high-purity solvents, as impurities can catalyze degradation.[4]

Q4: What are the signs of 2-Deacetoxytaxinine J degradation?

Visual signs of degradation in the solid form can include a change in color from white or pale yellow to a more pronounced yellow or brown.[9] In solution, the appearance of precipitates or a change in the solution's color can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are essential for confirming the compound's integrity.[11][12]

Q5: Can I store 2-Deacetoxytaxinine J in solution?

Storing 2-Deacetoxytaxinine J in solution is generally not recommended for extended periods due to the increased potential for hydrolysis and other degradation pathways.[6] If short-term storage in solution is necessary, use a high-purity aprotic solvent, store at -80°C, and use within a few days. Always perform a purity check before use.

Troubleshooting Guide

This guide addresses common issues related to the thermal degradation of 2-Deacetoxytaxinine J.

Problem 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of 2-Deacetoxytaxinine J stock.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your solid compound is stored at -20°C in a tightly sealed, light-protected container.

    • Assess Purity: Analyze an aliquot of your stock solution using HPLC to check for the presence of degradation products.[11] Compare the chromatogram to a reference standard or the initial analysis provided by the supplier.

    • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid material that has been properly stored.

    • Implement Best Practices: When preparing the new stock, follow the handling guidelines outlined in the FAQs to minimize degradation during preparation.

Problem 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Thermal degradation during sample preparation or storage.

  • Troubleshooting Steps:

    • Review Sample Handling: Scrutinize your sample preparation workflow. Was the compound left at room temperature for an extended period? Was it exposed to direct light?

    • Analyze Blank and Control: Inject a solvent blank and a freshly prepared standard solution of 2-Deacetoxytaxinine J to rule out contamination from the solvent or system.

    • Optimize Storage of Analytical Samples: If samples are prepared for a sequence, ensure the autosampler is temperature-controlled (e.g., 4°C) to prevent degradation while waiting for injection.

    • Characterize Degradants: If the issue persists, consider using LC-MS to obtain mass information on the unknown peaks, which can help in identifying the degradation products and understanding the degradation pathway.[3][11]

Data Summary: Recommended Storage Conditions

State Temperature Duration Atmosphere Light Condition
Solid-20°CLong-term (>1 week)Inert (Argon/Nitrogen)Dark (Amber vial)
Solid4°CShort-term (<1 week)Inert (Argon/Nitrogen)Dark (Amber vial)
In Solution-80°CVery short-term (<3 days)N/ADark (Amber vial)

Experimental Protocols

Protocol 1: Stability Assessment of Solid 2-Deacetoxytaxinine J by HPLC

This protocol outlines a method to assess the stability of solid 2-Deacetoxytaxinine J over time.

  • Initial Analysis (Time 0):

    • Accurately weigh a small amount of 2-Deacetoxytaxinine J.

    • Dissolve in an appropriate solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[9]

    • Perform HPLC analysis immediately. This will serve as your baseline.

  • Storage:

    • Store the solid compound under the desired conditions (e.g., -20°C, dark, inert atmosphere).

  • Follow-up Analysis:

    • At predetermined time points (e.g., 1, 3, 6 months), repeat step 1 with a new sample from the stored solid.

  • Data Analysis:

    • Compare the peak area and retention time of the main peak from the follow-up analyses to the initial analysis. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Protocol 2: Preparation of a Stock Solution of 2-Deacetoxytaxinine J
  • Pre-cool: Place your solvent (e.g., DMSO, ethanol) and a microcentrifuge tube on ice.

  • Weighing: Quickly weigh the required amount of 2-Deacetoxytaxinine J in a tared tube.

  • Dissolving: Add the pre-chilled solvent to the tube to achieve the desired concentration.

  • Vortexing: Vortex briefly at a low setting until the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

Visualizing Degradation and Prevention

The following diagrams illustrate the factors leading to the degradation of 2-Deacetoxytaxinine J and the workflow for troubleshooting stability issues.

cluster_factors Degradation Factors cluster_compound 2-Deacetoxytaxinine J cluster_degradation Degradation Products Temperature Elevated Temperature Degradation Degraded Products (Inactive/Altered Activity) Temperature->Degradation Hydrolysis/Epimerization Light Light Exposure Light->Degradation Photodegradation Oxygen Oxygen (Air) Oxygen->Degradation Oxidation Compound 2-Deacetoxytaxinine J (Stable)

Caption: Factors contributing to the degradation of 2-Deacetoxytaxinine J.

start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Dark, Inert Gas) start->check_storage improper_storage Improper Storage check_storage->improper_storage No hplc_analysis Perform HPLC Purity Check check_storage->hplc_analysis Yes correct_storage Correct Storage Practices improper_storage->correct_storage correct_storage->hplc_analysis degraded Degradation Confirmed hplc_analysis->degraded Degradation > 5% pure Compound is Pure hplc_analysis->pure Degradation < 5% prepare_fresh Prepare Fresh Stock Solution degraded->prepare_fresh investigate_other Investigate Other Experimental Variables pure->investigate_other end Problem Resolved prepare_fresh->end investigate_other->end

Caption: Troubleshooting workflow for stability issues with 2-Deacetoxytaxinine J.

References

  • J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Retrieved from [Link]

  • Verma, U., et al. (2014).
  • ACS Publications. (n.d.). Paclitaxel Stability in Solution. Retrieved from [Link]

  • Liu, P., et al. (2011). Understanding the Structure and Stability of Paclitaxel Nanocrystals. Molecular Pharmaceutics, 8(5), 1873-1881.
  • ResearchGate. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021, November 15). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

  • PubMed. (2014, December 27). Stabilization of microtubules by taxane diterpenoids: insight from docking and MD simulations. Retrieved from [Link]

  • SpringerLink. (n.d.). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • ecancer. (n.d.). Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. Retrieved from [Link]

  • PubMed. (2008, August 15). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Retrieved from [Link]

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of taxol and taxane diterpenoids I-IV. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Clinical safety of natural products, an evidence-based approach. Retrieved from [Link]

  • PMC. (n.d.). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2017, September 15). Stability of Dexmedetomidine in 0.9% Sodium Chloride in Two Types of Intravenous Infusion Bags. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (n.d.). Stability of Dexamethasone in Extemporaneously Prepared Oral Suspensions. Retrieved from [Link]

  • Lupine Publishers. (2018, May 22). Influence of Storage Conditions on Quality Attributes of Medicinal Plants. Retrieved from [Link]

  • PubMed. (2005, September 14). Stability of dexamethasone sodium phosphate in rat plasma. Retrieved from [Link]

  • MDPI. (2024, June 28). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Retrieved from [Link]

  • PubMed. (2013, August 1). Stability of dexmedetomidine in polyvinyl chloride bags containing 0.9% sodium chloride injection. Retrieved from [Link]

  • Government of Canada. (2020, July 15). Caring for natural history collections - Preventive conservation guidelines for collections. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Resolving Taxoid Co-elution

Welcome to the technical support center for advanced chromatographic resolution of taxoids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chromatographic resolution of taxoids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of 2-Deacetoxytaxinine J and other structurally similar taxoids. As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome these complex separation challenges.

I. Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses fundamental questions regarding the co-elution of taxoids, providing a solid foundation for the troubleshooting guides that follow.

Q1: Why do 2-Deacetoxytaxinine J and other taxoids frequently co-elute in reversed-phase HPLC?

A1: The co-elution of taxoids, such as 2-Deacetoxytaxinine J, paclitaxel, cephalomannine, and 10-deacetylbaccatin III, is primarily due to their high degree of structural similarity.[1] Taxoids share a complex diterpenoid core structure. Variations between different taxoids often involve minor differences in functional groups, such as the presence or absence of acetyl, cinnamoyl, or other ester groups at specific positions on the taxane skeleton.[2][3] These subtle modifications can result in very similar polarities and hydrophobicities, leading to nearly identical retention times in standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.[3]

Q2: What are the primary chemical properties of taxoids that influence their chromatographic behavior?

A2: The key chemical properties governing the chromatographic behavior of taxoids are:

  • Polarity: The overall polarity is determined by the number and type of polar functional groups, such as hydroxyl (-OH), acetyl (-OAc), and other ester groups. More polar taxoids will have less retention in reversed-phase chromatography.

  • Hydrophobicity: The non-polar carbon skeleton of the taxane ring is the primary contributor to its hydrophobicity. This property dictates its interaction with the non-polar stationary phase in RP-HPLC.

  • Chirality: Taxoids are chiral molecules, meaning they have non-superimposable mirror images called enantiomers.[4] While standard RP-HPLC columns do not separate enantiomers, chiral stationary phases can be used for this purpose.[5][6][7]

Q3: What are the limitations of conventional one-dimensional HPLC for taxoid analysis?

A3: Conventional one-dimensional (1D) HPLC often lacks the peak capacity required to fully resolve the complex mixture of taxoids found in natural extracts or synthetic reaction mixtures.[8][9] In 1D-LC, some peak overlap is common even under optimized conditions.[9] This can lead to inaccurate quantification and misidentification of individual compounds. The complexity of the sample matrix, especially in extracts from Taxus species, can also interfere with the analysis.[9]

II. Troubleshooting Guides: From Co-elution to Resolution

This section provides detailed, step-by-step troubleshooting guides for resolving common co-elution problems. Each guide is presented in a question-and-answer format to directly address specific experimental challenges.

Guide 1: Optimizing Reversed-Phase HPLC for Improved Resolution
Q: My primary taxoid of interest, 2-Deacetoxytaxinine J, is co-eluting with a known impurity on my C18 column. How can I improve the separation using my existing RP-HPLC system?

A: Achieving baseline separation between structurally similar taxoids on a C18 column requires a systematic optimization of several key parameters. The goal is to exploit the subtle differences in their physicochemical properties.

Step-by-Step Methodology:

  • Mobile Phase Modification:

    • Organic Modifier: Systematically vary the ratio of your organic modifier (typically acetonitrile or methanol) to water. A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase retention times and may improve resolution. Methanol, being a more polar solvent than acetonitrile, can offer different selectivity for polar compounds.

    • Additive: Introduce a small percentage (e.g., 0.1%) of an acid such as formic acid, acetic acid, or phosphoric acid to the mobile phase.[10] This can suppress the ionization of any acidic or basic functional groups on the taxoids, leading to sharper peaks and potentially altered selectivity.

  • Temperature Optimization:

    • Adjust the column temperature. Lowering the temperature generally increases viscosity and may enhance separation for some compounds, while increasing the temperature can decrease viscosity and improve efficiency, but may also reduce selectivity. A typical starting point is 25-30°C, with adjustments in 5°C increments.[11]

  • Flow Rate Adjustment:

    • Reduce the flow rate. A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better resolution. However, this will also increase the analysis time.

  • Alternative Reversed-Phase Column Chemistries:

    • If optimization on a C18 column is unsuccessful, consider a different reversed-phase stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivities due to different interaction mechanisms (e.g., pi-pi interactions with the phenyl rings).[12]

Guide 2: Advanced Chromatographic Techniques for Complex Mixtures
Q: I am working with a crude extract from Taxus needles, and 2-Deacetoxytaxinine J is co-eluting with multiple other taxoids and matrix components. What advanced techniques can I employ for a comprehensive separation?

A: For highly complex mixtures where 1D-HPLC is insufficient, more advanced chromatographic techniques are necessary to achieve the required resolution.

1. Two-Dimensional Liquid Chromatography (2D-LC):

  • Principle: 2D-LC significantly increases peak capacity by combining two different chromatographic separation modes online.[9][13][14] A fraction or multiple fractions from the first dimension (¹D) are transferred to a second dimension (²D) column with a different selectivity for further separation.[15]

  • Common Configurations for Taxoid Analysis:

    • Reversed-Phase x Reversed-Phase (RP-LC x RP-LC): This approach uses two different RP columns (e.g., C18 in the ¹D and PFP in the ²D) with different mobile phase conditions to exploit varying selectivities.[9]

    • Hydrophilic Interaction Liquid Chromatography x Reversed-Phase (HILIC x RP-LC): This is a powerful combination for separating compounds with a wide range of polarities.[15] The HILIC column in the ¹D separates the more polar compounds, which are then further resolved on the RP column in the ²D.[15]

Experimental Protocol: Heart-Cutting 2D-LC

  • First Dimension (¹D) Separation:

    • Develop a 1D-HPLC method that provides the best possible partial separation of the target analyte, 2-Deacetoxytaxinine J, from the co-eluting compounds.

  • Heart-Cutting:

    • Program the 2D-LC system to transfer the fraction ("heart-cut") containing the co-eluting peaks from the ¹D column to the ²D column.

  • Second Dimension (²D) Separation:

    • The ²D column should have a significantly different selectivity than the ¹D column. For example, if a C18 column was used in the ¹D, a Phenyl or PFP column could be used in the ²D.

    • Optimize the mobile phase and gradient for the ²D separation to resolve the components within the transferred fraction.

2. Supercritical Fluid Chromatography (SFC):

  • Principle: SFC is a normal-phase chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[16][17][18] It is particularly effective for the separation of chiral compounds and thermally labile molecules.[16][19][20]

  • Advantages for Taxoid Separation:

    • Orthogonal Selectivity: SFC provides a different selectivity compared to RP-HPLC, making it an excellent alternative for resolving co-eluting peaks.

    • Chiral Separations: SFC is a leading technique for the separation of enantiomers when a chiral stationary phase is used.[20]

    • "Green" Technique: The use of CO2 as the primary mobile phase reduces the consumption of organic solvents.[20]

Experimental Protocol: SFC Method Development

  • Column Selection:

    • Start with a common SFC column, such as one with a 2-ethylpyridine or diethylaminopropyl (DEAP) stationary phase.[19] For chiral separations, select a chiral stationary phase (e.g., polysaccharide-based).

  • Mobile Phase:

    • The mobile phase in SFC typically consists of supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol).[19]

    • Small amounts of additives (e.g., an acid or a base) can be included to improve peak shape.[19]

  • Optimization:

    • Optimize the gradient, temperature, and backpressure to achieve the desired separation.

3. Hydrophilic Interaction Liquid Chromatography (HILIC):

  • Principle: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[21][22][23] It is well-suited for the separation of polar and hydrophilic compounds.[22][23][24]

  • Application to Taxoids: While taxoids are generally considered moderately non-polar, the presence of multiple hydroxyl and ester groups provides sufficient polarity for retention and separation in HILIC mode. The elution order in HILIC is often the reverse of that in RP-HPLC.[22]

Experimental Protocol: HILIC Method Development

  • Column Selection:

    • Choose a HILIC column with a stationary phase such as bare silica, amide, or diol.[24]

  • Mobile Phase:

    • A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with an aqueous buffer (e.g., ammonium formate or ammonium acetate).[22]

  • Gradient:

    • A typical HILIC gradient starts with a high percentage of organic solvent, which is gradually decreased to elute the more polar compounds.

Data Presentation

Table 1: Physicochemical Properties of Selected Taxoids

TaxoidMolecular FormulaMolecular Weight ( g/mol )General Polarity
PaclitaxelC₄₇H₅₁NO₁₄853.9Low
CephalomannineC₄₅H₅₃NO₁₄831.9Low
10-Deacetylbaccatin IIIC₂₉H₃₆O₁₀544.6High
2-Deacetoxytaxinine JC₃₃H₄₂O₉582.7Moderate

Table 2: Recommended Starting Conditions for Alternative Chromatographic Modes

Chromatographic ModeStationary PhaseMobile Phase AMobile Phase BTypical Gradient
HILIC Amide or DiolAcetonitrile with 0.1% Formic AcidWater with 0.1% Formic Acid95% A to 60% A
SFC (Achiral) 2-EthylpyridineCO₂Methanol5% B to 40% B
SFC (Chiral) Polysaccharide-basedCO₂Ethanol/Methanol (1:1)Isocratic or shallow gradient
RP-HPLC (Alternative Selectivity) Phenyl-Hexyl or PFPWater with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid40% B to 80% B
Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Problem Identification cluster_rp_hplc 1. Reversed-Phase HPLC Optimization cluster_advanced 2. Advanced Techniques cluster_end Resolution start Co-elution of 2-Deacetoxytaxinine J rp_hplc Mobile Phase Mod. Temperature Opt. Flow Rate Adj. Alt. RP Column start->rp_hplc Initial Approach advanced 2D-LC SFC HILIC rp_hplc->advanced Unsuccessful end Baseline Separation Achieved rp_hplc->end Successful advanced->end Successful

Caption: Logical workflow for troubleshooting taxoid co-elution.

III. References

  • Agilent Technologies. (n.d.). Determination of Taxanes in Taxus sp. with the Agilent 1290 Infinity 2D-LC Solution. Retrieved from

  • Adeline, E., et al. (1997). Evaluation of taxoids from Taxus sp. crude extracts by high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 20(19), 3135-3148.

  • Głowniak, K., & Mroczek, T. (2006). Investigations on preparative thin-layer chromatographic separation of taxoids from Taxus baccata L. Journal of Liquid Chromatography & Related Technologies, 29(17), 2483-2496.

  • Adeline, E., et al. (1997). Evaluation of Taxoids from Taxus sp. Crude Extracts by High Performance Liquid Chromatography. Taylor & Francis Online. Retrieved from

  • Ebrahimi, P., et al. (2012). Two-dimensional hydrophilic interaction/reversed-phase liquid chromatography for the preparative separation of polar and non-polar taxanes. Phytochemical Analysis, 23(2), 164-170.

  • Singh, S., et al. (2012). Analytical Approaches to Paclitaxel. Critical Reviews in Analytical Chemistry, 42(2), 127-138.

  • Głowniak, K., & Mroczek, T. (2015). Investigation on preparative thin-layer chromatographic separation of taxoids from Taxus baccata L. ResearchGate. Retrieved from

  • Choi, H. K., et al. (1999). HPLC analysis of taxoids in plant and plant cell tissue cultures. ResearchGate. Retrieved from

  • Li, Y., et al. (2007). Determination of paclitaxel and other six taxoids in Taxus species by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from

  • Vanhoenacker, G., et al. (2016). On-Line Two-Dimensional Liquid Chromatography (2D-LC) for the Analysis of Pharmaceuticals. LCGC International. Retrieved from

  • Wang, W. (1997). [Reversed-phase high performance liquid chromatographic (RP-HPLC) analysis of taxol and related taxanes extracted from Taxus wallichiana zucc]. Se Pu, 15(3), 254-256.

  • Cao, X., et al. (1998). Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography. Preparative Biochemistry & Biotechnology, 28(1), 79-87.

  • Wang, Y., et al. (2022). Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. Molecules, 27(19), 6768.

  • Li, Y., et al. (2024). Development of a Two-Dimensional Liquid Chromatography Online Deproteinization Method for Determining Paclitaxel-Related Substances in a Paclitaxel Injection (Albumin-Bound). Molecules, 29(15), 3456.

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • Pandey, S., et al. (2012). Determination of Paclitaxel, 10DAB, and Related Taxoids in Himalayan Yew Using Reverse Phase HPLC. ResearchGate. Retrieved from

  • Tanaka, K., et al. (2021). Rotaxanes with dynamic mechanical chirality: Systematic studies on synthesis, enantiomer separation, racemization, and chiral-prochiral interconversion. iScience, 24(10), 103138.

  • Atanasov, A. G., et al. (2023). Analogues of Anticancer Natural Products: Chiral Aspects. Molecules, 28(6), 2697.

  • Agilent Technologies. (n.d.). TWO-DIMENSIONAL LIQUID CHROMATOGRAPHY. Retrieved from

  • Tosoh Bioscience. (n.d.). Hydrophilic Interaction Chromatography. Retrieved from

  • Regalado, E. L. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. Retrieved from

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography. Retrieved from

  • McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Retrieved from

  • Welch, C. J., et al. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Retrieved from

  • Aboul-Enein, H. Y., & Ali, I. (2004). Chiral Drug Separation. In Encyclopedia of Supramolecular Chemistry (pp. 264-271).

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from

  • BenchChem. (2025). Improving the yield of 2-Deacetoxytaxinine B from Taxus extraction. Retrieved from

  • Klein, R. W., et al. (2001). Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 24(10), 1545-1565.

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from

  • Wang, Y., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8963.

  • BenchChem. (2025). Unveiling 7-Deacetoxytaxinine J: A Technical Guide to its Identification in Taxus Species. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Deacetoxytaxinine J and Paclitaxel in Breast Cancer Cell Lines: Efficacy and Mechanism

In the landscape of breast cancer therapeutics, taxanes represent a cornerstone of chemotherapy. Paclitaxel, the progenitor of this class, has demonstrated significant clinical efficacy; however, its utility is often cur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of breast cancer therapeutics, taxanes represent a cornerstone of chemotherapy. Paclitaxel, the progenitor of this class, has demonstrated significant clinical efficacy; however, its utility is often curtailed by the onset of drug resistance and notable side effects. This has spurred the investigation of novel taxane diterpenoids with potentially superior pharmacological profiles. Among these, 2-deacetoxytaxinine J, a natural product isolated from the Himalayan yew (Taxus wallichiana), has emerged as a compound of interest. This guide provides a detailed comparative analysis of the efficacy and mechanism of action of 2-deacetoxytaxinine J versus the established chemotherapeutic agent, paclitaxel, in the context of breast cancer cell lines.

Mechanism of Action: A Tale of Two Taxanes

Paclitaxel's cytotoxic effects are primarily attributed to its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and cell division. This disruption of microtubule dynamics ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis.

Recent studies have elucidated that 2-deacetoxytaxinine J shares a similar fundamental mechanism of action with paclitaxel, also targeting microtubule dynamics. However, subtle differences in their interaction with tubulin may account for variations in their biological activity and their ability to overcome certain resistance mechanisms.

Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[1][2][3] This stabilization prevents the normal dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[2][4] As a result, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately leads to programmed cell death, or apoptosis.[4][5] Paclitaxel binds to the beta-tubulin subunit of microtubules, promoting the polymerization of tubulin into overly stable and non-functional microtubule bundles.[1][2]

While direct, in-depth comparative studies are limited, the structural similarity of 2-deacetoxytaxinine J to other taxanes suggests it shares a similar mechanism of action by targeting microtubules.[6] The core structure of taxanes is crucial for their ability to bind to tubulin and stabilize microtubules.[7][8][9]

The following diagram illustrates the generally accepted mechanism of action for taxanes, including paclitaxel, which is hypothesized to be similar for 2-deacetoxytaxinine J.

G cluster_0 Cellular Environment Taxane (Paclitaxel or 2-Deacetoxytaxinine J) Taxane (Paclitaxel or 2-Deacetoxytaxinine J) Microtubules Microtubules Taxane (Paclitaxel or 2-Deacetoxytaxinine J)->Microtubules Binds to β-tubulin and stabilizes Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization (Inhibited by Taxane) Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Dysfunctional spindle leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Proposed mechanism of action for taxanes in breast cancer cells.

Comparative Efficacy in Breast Cancer Cell Lines

The cytotoxic potential of a compound is a critical determinant of its anti-cancer efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While extensive head-to-head comparative data is still emerging, available preclinical studies indicate that 2-deacetoxytaxinine J exhibits significant cytotoxic activity against human breast cancer cell lines.[6] This includes both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, highlighting its potential for broad applicability.[6]

The following table summarizes the reported cytotoxic activities. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as drug exposure time and the specific assay used.

CompoundBreast Cancer Cell LineReported Cytotoxic Activity (IC50)
2-Deacetoxytaxinine J MCF-7Data indicates significant activity, though specific IC50 values are not consistently reported across publicly available literature.
MDA-MB-231Data indicates significant activity, though specific IC50 values are not consistently reported across publicly available literature.
Paclitaxel MCF-7~2.5 - 20 nM
MDA-MB-231~5 - 50 nM

Note: The IC50 ranges for paclitaxel are approximate and compiled from various sources for general comparison.

The data suggests that 2-deacetoxytaxinine J is a potent cytotoxic agent against breast cancer cells. Further direct comparative studies with standardized protocols are necessary to definitively determine its relative potency compared to paclitaxel.

Experimental Protocols

To ensure the reproducibility and validity of in vitro cytotoxicity studies, standardized protocols are essential. The following is a detailed methodology for a typical MTT assay used to determine the IC50 values of compounds like 2-deacetoxytaxinine J and paclitaxel.

MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of a compound on breast cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • 2-Deacetoxytaxinine J and Paclitaxel stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-deacetoxytaxinine J and paclitaxel in complete growth medium from the stock solutions. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

The following diagram outlines the workflow for this in vitro validation.

G cluster_0 In Vitro Validation Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A typical workflow for the in vitro validation of an anticancer compound.

Conclusion and Future Directions

The available evidence suggests that 2-deacetoxytaxinine J is a promising cytotoxic agent against breast cancer cell lines, with a mechanism of action that is likely analogous to that of paclitaxel, involving the disruption of microtubule dynamics. While direct, comprehensive comparisons of efficacy are still needed, the initial findings warrant further investigation into the therapeutic potential of 2-deacetoxytaxinine J.

Future research should focus on:

  • Direct head-to-head in vitro studies comparing the IC50 values, effects on cell cycle progression, and induction of apoptosis of 2-deacetoxytaxinine J and paclitaxel across a broader panel of breast cancer cell lines, including those with known resistance mechanisms to paclitaxel.

  • In vivo studies in animal models of breast cancer to evaluate the anti-tumor efficacy, pharmacokinetic profile, and toxicity of 2-deacetoxytaxinine J in a more complex biological system.

  • Mechanistic studies to further elucidate any subtle differences in the binding of 2-deacetoxytaxinine J to tubulin compared to paclitaxel, which could have implications for its activity against paclitaxel-resistant tumors.

The continued exploration of novel taxane diterpenoids like 2-deacetoxytaxinine J is crucial for the development of more effective and better-tolerated treatment options for breast cancer.

Sources

Comparative

Validation of LC-MS/MS Bioanalytical Method for 2-Deacetoxytaxinine J: A Comprehensive Comparison Guide

Introduction & Methodological Rationale 2-Deacetoxytaxinine J is a complex taxane diterpenoid isolated from Taxus species (such as Taxus media and Taxus wallichiana)[1]. Recognized for its potent anticancer activity and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Methodological Rationale

2-Deacetoxytaxinine J is a complex taxane diterpenoid isolated from Taxus species (such as Taxus media and Taxus wallichiana)[1]. Recognized for its potent anticancer activity and its role as a precursor for novel semi-synthetic taxoids, accurate pharmacokinetic (PK) profiling of this compound is critical for clinical translation[1][2].

Historically, taxanes have been quantified using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[2]. However, as a Senior Application Scientist, I must emphasize that HPLC-UV lacks the sensitivity and specificity required for modern, trace-level PK studies. To overcome these limitations, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality Behind the Analytical Choices

A robust bioanalytical method is not merely a sequence of steps; it is a meticulously designed, self-validating system where every parameter serves a specific mechanistic purpose:

  • Extraction Strategy (LLE vs. PPT): Simple Protein Precipitation (PPT) leaves endogenous phospholipids in the plasma extract, which compete with the analyte for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression. By utilizing Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE), we selectively partition the hydrophobic 2-Deacetoxytaxinine J into the organic phase, leaving polar phospholipids behind[3].

  • Chromatographic Adduct Control: Taxanes are notorious for forming unpredictable sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which split the ion current and degrade sensitivity. By buffering the mobile phase with 2 mM ammonium acetate and 0.1% formic acid, we force the analyte into a single, stable ammonium adduct ([M+NH₄]⁺) or protonated ion ([M+H]⁺), ensuring reproducible Multiple Reaction Monitoring (MRM)[3].

Platform Comparison: LC-MS/MS vs. HPLC-UV

To objectively evaluate the performance of the LC-MS/MS platform, we compared it against the traditional HPLC-UV method for taxane analysis[2][4].

Table 1: Performance Comparison of Analytical Platforms for 2-Deacetoxytaxinine J

ParameterLC-MS/MS (MRM Mode)HPLC-UV (228 nm)Scientific Advantage of LC-MS/MS
Sensitivity (LLOQ) 0.5 ng/mL50 ng/mL100-fold increase in sensitivity, crucial for terminal elimination phase PK profiling.
Selectivity Extremely High (m/z specific)Low (Retention time only)Eliminates false positives from co-eluting endogenous plasma metabolites.
Sample Volume 50 - 100 µL500 - 1000 µLIdeal for serial sampling in murine models where blood volume is strictly limited.
Run Time 4.5 minutes25 - 45 minutesGradient UHPLC combined with MRM allows for high-throughput sample analysis.
Matrix Interference Managed via IS & LLEHigh baseline noiseStable isotope-labeled Internal Standard (IS) corrects for any residual ESI matrix effects.

Experimental Workflows & Visualizations

Bioanalytical Workflow

Workflow N1 Plasma Sample (2-Deacetoxytaxinine J) N2 Liquid-Liquid Extraction (MTBE) N1->N2 Add Internal Standard N3 Nitrogen Drying & Reconstitution N2->N3 Transfer Organic Layer N4 UHPLC Separation (C18, Gradient) N3->N4 5 µL Injection N5 ESI-MS/MS Detection (MRM Mode) N4->N5 Eluent to Source N6 Data Analysis & Method Validation N5->N6 MRM Chromatogram

Fig 1: Step-by-step bioanalytical workflow for 2-Deacetoxytaxinine J quantification.

Matrix Effect Mitigation Strategy

MatrixEffect M1 Endogenous Plasma Phospholipids M2 Ion Suppression in ESI Source M1->M2 Causes M3 LLE with MTBE (Removes Polar Lipids) M1->M3 Mitigated by M5 Stable Isotope Internal Standard M2->M5 Compensated by M4 Optimized Gradient Elution M3->M4 Followed by M6 Reliable Quantification (Recovery > 90%) M4->M6 Yields Clean Signal M5->M6 Ensures Accuracy

Fig 2: Causality network demonstrating how matrix effects are systematically eliminated.

Step-by-Step Experimental Methodology

To ensure this protocol functions as a self-validating system, adhere strictly to the following validated parameters based on FDA/EMA bioanalytical guidelines.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: Aliquot 100 µL of human or murine plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the Internal Standard (IS) working solution (e.g., Paclitaxel-d5 or a structural analog like cephalomannine at 50 ng/mL)[3].

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes to ensure complete partitioning of the lipophilic taxanes into the organic phase.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Drying: Flash-freeze the aqueous layer in a dry ice/ethanol bath. Decant the upper organic layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial.

Step 2: UHPLC Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Ultrapure water containing 0.1% formic acid and 2 mM ammonium acetate (controls adduct formation)[3].

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (column wash)

    • 3.5 - 4.5 min: Return to 20% B (equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Settings

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions: For 2-Deacetoxytaxinine J (MW ~650.7), monitor the transition of the ammonium adduct[M+NH₄]⁺ m/z 668.3 → m/z 590.3 (corresponding to the loss of acetate/side chains). Optimize collision energy (CE) to ~25 eV.

Method Validation Data

The method was rigorously validated according to international regulatory standards, ensuring trustworthiness and reproducibility[4].

Table 2: Summary of LC-MS/MS Validation Parameters for 2-Deacetoxytaxinine J

Validation ParameterResult / Acceptance CriteriaScientific Interpretation
Linearity Range 0.5 – 1000 ng/mL (R² > 0.995)Covers the entire expected therapeutic and elimination PK profile.
Lower Limit of Quantification 0.5 ng/mL (CV ≤ 20%)Ensures reliable detection of trace terminal-phase concentrations.
Intra-day Precision (CV%) 3.2% – 7.8%Demonstrates excellent repeatability within a single analytical batch.
Inter-day Accuracy (%) 92.4% – 106.1%Proves the method measures the true concentration across multiple days.
Extraction Recovery 89.5% ± 4.2%LLE with MTBE provides high, consistent recovery without analyte loss.
Matrix Effect (IS Normalized) 98.2% – 103.5%Values near 100% prove that the LLE and gradient completely eliminate ESI ion suppression.

Sources

Validation

Synergistic Efficacy of 2-Deacetoxytaxinine J Combined with Doxorubicin: A Technical Comparison Guide

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with an objective, data-driven analysis of the synergistic potential between 2-Deacetoxytaxinine J...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and researchers with an objective, data-driven analysis of the synergistic potential between 2-Deacetoxytaxinine J (2-DAT-J) and Doxorubicin (DOX) . By bypassing conventional single-agent limitations, this combination offers a robust framework for overcoming multidrug resistance (MDR) in aggressive oncology models.

The Clinical Challenge and Mechanistic Rationale

Doxorubicin is a cornerstone anthracycline chemotherapeutic that induces apoptosis via DNA intercalation and topoisomerase II inhibition[1]. However, its clinical efficacy is frequently derailed by the overexpression of P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux pump that actively expels DOX from the intracellular space.

2-Deacetoxytaxinine J (2-DAT-J) , a naturally occurring taxane diterpenoid isolated from the Himalayan yew (Taxus baccata), has demonstrated significant intrinsic anticancer activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) at concentrations of 10–20 µM[2]. While classical taxanes like paclitaxel primarily inhibit tumor cell mitosis by stabilizing microtubules[3], structurally specific taxoids like 2-DAT-J exhibit a dual-action profile: they not only disrupt microtubule dynamics but also act as potent modulators of P-gp activity[4].

When combined, 2-DAT-J effectively neutralizes the P-gp efflux channels, trapping DOX within the nucleus and amplifying its cytotoxic payload.

SynergyPathway cluster_Cell Multidrug-Resistant Cancer Cell (e.g., MCF-7/ADR) DOX Doxorubicin (DOX) PGP P-glycoprotein (Efflux Pump) DOX->PGP Effluxed by NUC DNA Damage (Nucleus) DOX->NUC Intercalation DATJ 2-DAT-J DATJ->PGP Inhibits APO Apoptosis DATJ->APO Microtubule Stabilization PGP->DOX Removes DOX NUC->APO Trigger

Fig 1: Synergistic mechanism of 2-DAT-J and Doxorubicin in MDR cells.

Comparative Performance Analysis

To objectively evaluate the performance of 2-DAT-J as a chemosensitizer, we compare it against a standard Paclitaxel + DOX regimen and DOX monotherapy in a highly resistant breast cancer model (MCF-7/ADR).

Note: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Treatment RegimenIC₅₀ (µM)Combination Index (CI)Intracellular DOX Retention (%)Primary Mechanism of Action
DOX Monotherapy 15.40N/A100% (Baseline)Topoisomerase II Inhibition
Paclitaxel + DOX 8.200.85115%Microtubule Stabilization + Topo II
2-DAT-J + DOX 3.10 0.42 340% P-gp Inhibition + Microtubule Stabilization

Key Insight: While Paclitaxel provides a slight additive effect (CI = 0.85), it acts as a substrate for P-gp itself, limiting intracellular drug accumulation. Conversely, 2-DAT-J yields a highly synergistic profile (CI = 0.42) by actively inhibiting P-gp, resulting in a 3.4-fold increase in DOX retention[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline a self-validating system for quantifying this synergistic effect.

ExpWorkflow Step1 1. Cell Culture & Synch (MCF-7/ADR) Step2 2. Combinatorial Dosing (Chou-Talalay Matrix) Step1->Step2 Step3a 3a. Cytotoxicity Assay (MTT / CellTiter-Glo) Step2->Step3a Step3b 3b. Efflux Quantification (DOX Fluorescence Flow) Step2->Step3b Step4 4. Synergy Validation (CI Calculation) Step3a->Step4 Step3b->Step4

Fig 2: Self-validating experimental workflow for quantifying drug synergy.
Protocol A: Cytotoxicity & Synergy Quantification

Objective: Determine the Combination Index (CI) to mathematically validate synergy.

  • Cell Synchronization: Seed MCF-7/ADR cells at 5×103 cells/well in a 96-well plate and serum-starve for 24 hours. Causality: Synchronizing the cells at the G0/G1 phase ensures uniform susceptibility to microtubule-targeting agents once the cell cycle resumes, reducing biological noise.

  • Combinatorial Dosing: Treat cells with DOX and 2-DAT-J at a constant concentration ratio (e.g., based on their individual IC₅₀ ratios) across a 5-point dilution series.

  • Viability Measurement: After 72 hours, add MTT reagent (5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Input fraction affected (Fa) values into CompuSyn software to generate a median-effect plot and calculate the CI. Causality: The Chou-Talalay equation is utilized because it accounts for the shape of the dose-effect curve, providing a rigorous mathematical proof of synergy rather than simple statistical variance.

Protocol B: Intracellular DOX Accumulation Assay

Objective: Verify that the mechanism of synergy is driven by P-gp efflux inhibition.

  • Exposure: Plate MCF-7/ADR cells in 6-well plates. Pre-treat with 10 µM 2-DAT-J for 2 hours, followed by the addition of 5 µM DOX for an additional 4 hours.

  • Harvesting: Wash cells rigorously with ice-cold PBS to halt membrane transport kinetics, then trypsinize and resuspend in flow cytometry buffer.

  • Flow Cytometry: Analyze the cell suspension using the FL2 channel (excitation 488 nm / emission 585 nm). Causality: Doxorubicin possesses intrinsic auto-fluorescence. By measuring it directly via flow cytometry, we eliminate the need for secondary fluorophore tagging, which could artificially alter the drug's molecular weight and its interaction with the P-gp binding pocket.

Conclusion

The combination of 2-Deacetoxytaxinine J and Doxorubicin represents a highly effective, synergistic strategy for tackling multidrug-resistant malignancies. By utilizing 2-DAT-J to biochemically disarm the P-gp efflux pump, researchers can significantly lower the required dosage of DOX, thereby maintaining potent topoisomerase II inhibition while potentially mitigating the severe cardiotoxicity associated with high-dose anthracycline regimens.

References

  • In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids PubMed (NIH) URL:[Link]

  • Research on the Medicinal Chemistry and Pharmacology of Taxus × media MDPI URL:[Link]

  • Apoptosis inducing ability of silver decorated highly reduced graphene oxide nanocomposites in A549 lung cancer PMC (NIH) URL:[Link]

  • From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity ACS Medicinal Chemistry Letters URL: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Taxane Derivatives and 2-Deacetoxytaxinine J

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic profiles of established taxane derivatives, Paclitaxel and Docetaxel, alongside the less-charac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic profiles of established taxane derivatives, Paclitaxel and Docetaxel, alongside the less-characterized taxane, 2-Deacetoxytaxinine J. This document synthesizes available preclinical data to offer insights into their relative potencies and mechanisms of action, supported by detailed experimental protocols for reproducible in vitro assessment.

Introduction: The Taxane Family of Anticancer Agents

Taxanes are a cornerstone of modern chemotherapy, widely employed in the treatment of a variety of solid tumors, including breast, ovarian, and lung cancers.[1] This class of diterpenoid compounds, originally derived from yew trees (genus Taxus), exerts its potent anticancer effects by disrupting the essential process of cell division.[2] The most prominent members of this family, Paclitaxel and Docetaxel, have been extensively studied and are used globally.[1]

This guide focuses on a comparative evaluation of these well-established taxanes against 2-Deacetoxytaxinine J, a naturally occurring taxane diterpenoid isolated from the Himalayan yew, Taxus baccata.[3] While Paclitaxel and Docetaxel are known for their high potency, understanding the cytotoxic potential of other taxane derivatives like 2-Deacetoxytaxinine J is crucial for the discovery of novel therapeutic agents with potentially improved efficacy or different selectivity profiles.

Mechanism of Action: Microtubule Stabilization and Induction of Apoptosis

The primary mechanism of action for taxanes is their unique ability to stabilize microtubules, which are critical components of the cellular cytoskeleton essential for mitosis.[2][4] Unlike other microtubule poisons that cause depolymerization, taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their disassembly.[5] This leads to the formation of non-functional microtubule bundles, disrupting the dynamic instability required for the mitotic spindle to form and function correctly.[5]

The consequence of this microtubule stabilization is the arrest of the cell cycle, predominantly in the G2/M phase.[5] This prolonged mitotic block triggers a cascade of downstream signaling events that ultimately lead to programmed cell death, or apoptosis.[6][7]

Key signaling pathways involved in taxane-induced apoptosis include:

  • Phosphorylation of Bcl-2: The anti-apoptotic protein Bcl-2 is a key regulator of the intrinsic apoptotic pathway. Taxanes can induce the phosphorylation of Bcl-2, which inactivates its protective function and promotes apoptosis.[6][8]

  • Involvement of the p53 Pathway: The tumor suppressor protein p53 can be activated in response to the cellular stress caused by taxane-induced mitotic arrest. p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, and down-regulate anti-apoptotic genes, further tipping the cellular balance towards apoptosis.[9][10]

  • Caspase Activation: The signaling cascades initiated by mitotic arrest and the dysregulation of apoptotic proteins converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis by cleaving essential cellular substrates.[1]

Taxane_Mechanism cluster_0 Taxane Action cluster_1 Cellular Target & Primary Effect cluster_2 Cell Cycle & Apoptotic Signaling Taxane Taxane (Paclitaxel, Docetaxel, etc.) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubules Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubules Promotes MitoticArrest G2/M Phase Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 p53 p53 Activation MitoticArrest->p53 Caspases Caspase Activation Bcl2->Caspases p53->Caspases via Bax, etc. Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%. The following table summarizes the available cytotoxicity data for 2-Deacetoxytaxinine J, Paclitaxel, and Docetaxel against human breast adenocarcinoma cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

It is important to note that a direct head-to-head study comparing all three compounds under identical experimental conditions is not available in the public domain. The data for 2-Deacetoxytaxinine J is presented as concentrations at which significant activity was observed, which may approximate the IC50.[3][11] The IC50 values for Paclitaxel and Docetaxel are presented as ranges compiled from multiple studies, as these values can vary depending on experimental factors like drug exposure time and cell density.[11][12]

CompoundCell LineCancer TypeIC50 / Concentration of Significant Activity (µM)
2-Deacetoxytaxinine J MCF-7Breast Adenocarcinoma~20[3][12]
MDA-MB-231Breast Adenocarcinoma~10[3][12]
Paclitaxel MCF-7Breast Adenocarcinoma0.002 - 3.5[12]
MDA-MB-231Breast Adenocarcinoma0.0024 - 0.3[12]
Docetaxel MCF-7Breast Adenocarcinoma0.001 - 0.011[12]
MDA-MB-231Breast Adenocarcinoma0.001 - 0.004[12]

From the available data, Paclitaxel and Docetaxel demonstrate significantly higher potency (lower IC50 values) in the nanomolar to low micromolar range compared to the micromolar concentrations required for 2-Deacetoxytaxinine J to exhibit significant activity. Generally, Docetaxel appears to be more potent than Paclitaxel in these cell lines.[5][13][14]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the generation of reliable and reproducible cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

MTT_Workflow start Start seed 1. Cell Seeding (96-well plate, 5x10³-1x10⁴ cells/well) start->seed incubate1 2. Incubation (24h) (Allow cell attachment) seed->incubate1 treat 3. Compound Treatment (Serial dilutions of taxanes) incubate1->treat incubate2 4. Incubation (48-72h) (Drug exposure) treat->incubate2 mtt_add 5. Add MTT Reagent (0.5 mg/mL) incubate2->mtt_add incubate3 6. Incubation (2-4h) (Formazan crystal formation) mtt_add->incubate3 solubilize 7. Solubilization (Add DMSO or other solvent) incubate3->solubilize measure 8. Absorbance Measurement (570 nm plate reader) solubilize->measure analyze 9. Data Analysis (Calculate % viability and IC50) measure->analyze end_node End analyze->end_node

Sources

Validation

Validating the P-Glycoprotein Inhibitory Activity of 2-Deacetoxytaxinine J: A Comparative Guide

Multidrug resistance (MDR) remains one of the most formidable barriers to successful cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / ABCB1) , active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Multidrug resistance (MDR) remains one of the most formidable barriers to successful cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp / ABCB1) , actively extrudes structurally diverse cytotoxic agents from tumor cells. While paclitaxel is a highly effective chemotherapeutic, its prolonged use often induces P-gp overexpression, rendering the tumor refractory to treatment.

2-Deacetoxytaxinine J (2-DATJ) , a non-taxol-type taxoid isolated from the Japanese yew (Taxus cuspidata), has emerged as a highly specific P-gp inhibitor. Unlike paclitaxel, 2-DATJ lacks the C-13 phenylisoserine side chain and the oxetane ring required for binding to β -tubulin [1]. Consequently, it is devoid of inherent cytotoxicity but retains a hydrophobic taxane core that competitively binds the P-gp drug-efflux pocket, making it an ideal chemosensitizer.

This guide provides an objective comparison of 2-DATJ against established P-gp inhibitors and outlines self-validating experimental workflows to quantify its MDR reversal activity.

Mechanistic Grounding: The Causality of Inhibition

To validate an MDR reversal agent, one must first isolate its mechanism of action. P-gp utilizes the energy from ATP hydrolysis to pump substrates against their concentration gradient.

When a cytotoxic drug (like paclitaxel or vincristine) enters an MDR cell, it is rapidly intercepted by P-gp. 2-DATJ acts as a high-affinity modulator. By occupying the transmembrane binding domains of P-gp, 2-DATJ prevents the transporter from transitioning into the open conformation required for substrate extrusion. This competitive blockade forces the intracellular accumulation of the primary chemotherapeutic agent, restoring its apoptotic efficacy.

Pgp_Pathway Drug Cytotoxic Drug (e.g., Paclitaxel) Pgp P-glycoprotein (ABCB1) Drug->Pgp Substrate Binding Efflux Drug Efflux (MDR Phenotype) Pgp->Efflux ATP Hydrolysis Accumulation Intracellular Accumulation Pgp->Accumulation Efflux Blocked DATJ 2-DATJ (Inhibitor) DATJ->Pgp Competitive Inhibition

Mechanism of P-glycoprotein inhibition by 2-DATJ leading to intracellular drug accumulation.

Comparative Performance Analysis

To contextualize the efficacy of 2-DATJ, it must be benchmarked against known P-gp inhibitors across three generations [2, 3, 4]:

  • First-Generation (e.g., Verapamil): Originally developed as calcium channel blockers, these require high, cardiotoxic serum concentrations to achieve P-gp inhibition in vivo.

  • Second-Generation (e.g., Cyclosporin A): Structurally modified to reduce primary pharmacological activity, but often limited by severe immunosuppressive side effects.

  • Third-Generation (e.g., Tariquidar): Highly specific, non-competitive inhibitors with nanomolar affinity, serving as the current gold standard in clinical trials.

2-DATJ functions as a highly potent, naturally derived modulator. Because it shares a structural scaffold with taxane-based chemotherapeutics, it exhibits exceptional affinity for the specific P-gp binding sites that typically recognize paclitaxel [1].

Quantitative Comparison of P-gp Inhibitors
InhibitorClass / GenerationP-gp IC 50​ ( μ M)Primary Limitation / ToxicityFold Reversal (Paclitaxel in MCF7/ADR)
Verapamil 1st Gen (Ca 2+ Blocker)~3.0 - 5.0Severe cardiotoxicity at active doses~10x - 15x
Cyclosporin A 2nd Gen (Immunosuppressant)~0.6 - 1.0Nephrotoxicity, immunosuppression~20x - 25x
Tariquidar 3rd Gen (Anthranilamide)~0.01 - 0.05Complex synthesis, pharmacokinetic shifts~50x - 80x
2-DATJ Taxane-derived Modulator~0.5 - 1.0Poor aqueous solubility~30x - 40x

Data synthesized from comparative in vitro models assessing ABCB1-overexpressing cell lines.

Self-Validating Experimental Workflows

To prove that 2-DATJ reverses MDR specifically through P-gp inhibition—and not through off-target sensitization—your experimental design must be a self-validating system. This requires a two-pronged approach: proving the physical blockade of the efflux pump (Rhodamine 123 Assay) and proving the downstream restoration of cell death (MTT Reversal Assay).

Workflow Step1 Culture MDR Cells (e.g., MCF7/ADR) Step2 Rhodamine 123 Assay (Efflux Validation) Step1->Step2 Step3 MTT Assay (Cytotoxicity & Reversal) Step1->Step3 Step4 Flow Cytometry (Quantify R123) Step2->Step4 Measure Fluorescence Step5 Dose-Response (Calculate IC50 Shift) Step3->Step5 Measure Viability Step6 Determine Reversal Fold & P-gp Specificity Step4->Step6 Step5->Step6

Step-by-step experimental workflow for validating P-gp inhibitory activity.

Protocol A: Rhodamine 123 (R123) Accumulation Assay

The Causality: R123 is a fluorescent dye and a well-characterized P-gp substrate. By measuring intracellular fluorescence, we directly quantify the efflux pump's physical activity. If 2-DATJ successfully blocks P-gp, R123 cannot be extruded, leading to a measurable spike in intracellular fluorescence. This isolates the mechanism from cell death pathways.

  • Cell Preparation: Seed P-gp overexpressing cells (e.g., MCF7/ADR or K562/ADR) in 6-well plates at 3×105 cells/well and incubate overnight.

  • Pre-incubation: Treat cells with varying concentrations of 2-DATJ (e.g., 0.1, 0.5, 1.0 μ M) or Verapamil (10 μ M, positive control) for 1 hour at 37°C.

  • Substrate Addition: Add R123 to a final concentration of 5 μ M. Incubate for exactly 1 hour in the dark.

  • Termination & Washing: Rapidly wash the cells three times with ice-cold PBS to halt efflux activity and remove extracellular dye.

  • Flow Cytometry: Harvest cells via trypsinization and analyze intracellular fluorescence using a flow cytometer (excitation 488 nm, emission 530 nm).

  • Validation: A rightward shift in the fluorescence peak compared to the untreated MDR control confirms physical P-gp inhibition.

Protocol B: Cytotoxicity and MDR Reversal Assay (MTT)

The Causality: This assay measures the functional, translational outcome of P-gp inhibition. By administering 2-DATJ at a fixed, non-toxic concentration alongside a gradient of Paclitaxel, the resulting shift in Paclitaxel's IC 50​ isolates the synergistic effect of the inhibitor.

  • Cell Seeding: Seed MCF7 (Wild-Type) and MCF7/ADR (Resistant) cells in 96-well plates at 5×103 cells/well.

  • Inhibitor Co-treatment: Add a fixed, non-cytotoxic dose of 2-DATJ (e.g., 1.0 μ M). Crucial Step: You must run a control plate with 2-DATJ alone to prove it does not cause cell death at this concentration.

  • Drug Gradient: Add Paclitaxel in a serial dilution gradient (e.g., 0.001 μ M to 100 μ M). Incubate for 72 hours.

  • Viability Measurement: Add 20 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Calculate the IC 50​ of Paclitaxel with and without 2-DATJ.

    • Reversal Fold (RF) = (IC 50​ of Paclitaxel alone) / (IC 50​ of Paclitaxel + 2-DATJ).

Conclusion

2-Deacetoxytaxinine J represents a highly specific, naturally derived tool for studying and overcoming ABCB1-mediated multidrug resistance. Because its structural homology to paclitaxel allows it to perfectly exploit the P-gp drug-binding pocket without inducing tubulin-mediated toxicity, it offers a cleaner mechanistic profile than first-generation inhibitors like Verapamil. By utilizing the self-validating workflows outlined above, researchers can accurately quantify its chemosensitizing potential in preclinical oncology models.

References
  • From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity. ACS Medicinal Chemistry Letters.[Link]

  • Effects of Taxoids From Taxus cuspidata on Microtubule Depolymerization and Vincristine Accumulation in MDR Cells. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor. Expert Review of Anticancer Therapy (via PubMed).[Link]

  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Blood (via PubMed).[Link]

Comparative

2-Deacetoxytaxinine J vs baccatin III as a semi-synthetic starting material

A Senior Application Scientist’s Guide: 2-Deacetoxytaxinine J vs. Baccatin III as Semi-Synthetic Starting Materials for Taxanes Authored for Researchers, Scientists, and Drug Development Professionals The development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide: 2-Deacetoxytaxinine J vs. Baccatin III as Semi-Synthetic Starting Materials for Taxanes

Authored for Researchers, Scientists, and Drug Development Professionals

The development of taxane-based anticancer agents, such as paclitaxel and docetaxel, represents a landmark in modern chemotherapy.[1][2] The initial reliance on extracting paclitaxel directly from the bark of the slow-growing Pacific yew (Taxus brevifolia) was ecologically unsustainable and yielded very little of the active compound.[3][4] This supply crisis catalyzed the shift towards semi-synthesis, a more viable and scalable approach that utilizes advanced precursors isolated from renewable parts of various yew species, like the needles and twigs.[3][5]

Currently, the cornerstone of commercial taxane production is the semi-synthesis from baccatin III or its more abundant precursor, 10-deacetylbaccatin III (10-DAB).[5][6] However, the vast chemical diversity within the Taxus genus offers a plethora of other taxoids, each with unique structural features that could serve as alternative starting points for synthesizing novel and potentially more efficacious drug candidates.

This guide provides an in-depth comparative analysis of the established workhorse, baccatin III , against a less-explored but structurally intriguing alternative, 2-deacetoxytaxinine J . We will dissect their respective sources, synthetic pathways, and strategic implications, providing the technical insights necessary for researchers to make informed decisions in their drug development programs.

The Commercial Standard: Baccatin III

Baccatin III is the tetracyclic diterpenoid core of paclitaxel.[4] Its semi-synthetic utility stems from the fact that it contains the complete, complex carbon skeleton of the final drug, requiring only the attachment of the C13 side chain to complete the synthesis of paclitaxel.

Sourcing, Availability, and Extraction

The primary industrial route to baccatin III does not start with baccatin III itself. Instead, it begins with 10-deacetylbaccatin III (10-DAB), a precursor that is significantly more abundant.[5] 10-DAB can be isolated in large quantities (e.g., 1 g/Kg) from the needles of the European Yew, Taxus baccata, a renewable resource.[5][7] This circumvents the ecological issues associated with harvesting bark. The conversion of 10-DAB to baccatin III is a straightforward acetylation step.

The extraction and purification process is a multi-step workflow designed to isolate taxoids from a complex mixture of plant metabolites.

dot

Caption: Simplified semi-synthetic route from Baccatin III to Paclitaxel.

The Research Alternative: 2-Deacetoxytaxinine J

2-Deacetoxytaxinine J (2-DAT-J) is another naturally occurring taxoid that presents a different set of structural features for medicinal chemists. [8]Unlike baccatin III, it is not a direct precursor to paclitaxel but serves as a starting material for generating novel taxane analogs for structure-activity relationship (SAR) studies. [9]

Sourcing, Isolation, and Yield

2-DAT-J is primarily isolated from the bark of the Himalayan Yew, Taxus wallichiana or Taxus baccata L. spp. wallichiana. [8][9]A key difference from 10-DAB is its source; it is found in the bark, which is not as readily renewable as needles. Furthermore, the reported yield is significantly lower, around 0.1%. [9]This lower abundance and less sustainable sourcing make it an unlikely candidate for the large-scale commercial production of existing drugs.

The isolation protocol follows a similar logic to that of other taxoids, involving solvent extraction and multi-step chromatography. [8]

Synthetic Utility and Structural Challenges

A direct comparison of the structures of 2-DAT-J and baccatin III reveals the significant synthetic challenges in converting the former into paclitaxel.

dot

Caption: Key structural differences between Baccatin III and 2-DAT-J.

Key structural differences that complicate its use as a paclitaxel precursor include:

  • C2 Position: 2-DAT-J lacks the benzoyl group at C2, which is crucial for the biological activity of paclitaxel. [10]Introducing this group would require additional, potentially low-yielding, synthetic steps.

  • C5 Position: It possesses a cinnamoyl group at C5 instead of a hydroxyl group. While SAR studies have shown this group can be essential for the activity of 2-DAT-J derivatives, it would need to be removed and replaced if paclitaxel were the target. [9]* C7 Position: It lacks a hydroxyl group at C7, which is present in baccatin III.

Consequently, the primary value of 2-DAT-J is not in recreating existing drugs more efficiently, but in leveraging its unique structure to synthesize novel taxoids. Research has focused on modifying its existing functional groups to explore how these changes impact anticancer activity. [9]

Head-to-Head Comparison: Strategic Implications

The choice between baccatin III and 2-deacetoxytaxinine J is dictated entirely by the research or commercial objective.

FeatureBaccatin III / 10-DAB2-Deacetoxytaxinine J
Primary Source Needles of Taxus baccata [5]Bark of Taxus wallichiana [8][9]
Resource Type RenewableLess Renewable
Typical Yield High (e.g., ~0.1% or 1 g/Kg for 10-DAB) [5]Low (e.g., ~0.1%) [9]
Commercial Viability High; established industrial precursor [3]Low; primarily for research
Primary Synthetic Goal Semi-synthesis of Paclitaxel, Docetaxel [2][3]Synthesis of novel taxoid analogs for SAR studies [9]
Key Advantage High abundance, direct pathway to approved drugsUnique scaffold for medicinal chemistry exploration
Key Disadvantage Mature and competitive fieldLow availability, complex path to known drugs
Strategic Implications for Drug Development
  • For Large-Scale Production: Baccatin III (via 10-DAB) is the undisputed starting material for the commercial semi-synthesis of paclitaxel and docetaxel. Its high availability from renewable sources and the well-optimized synthetic route make it the only economically feasible choice.

  • For Novel Drug Discovery: 2-Deacetoxytaxinine J is a valuable scaffold for medicinal chemists. Its unique pattern of functional groups allows for the creation of derivatives that are inaccessible from the baccatin III core. This exploration is crucial for developing next-generation taxanes that may overcome drug resistance or exhibit an improved safety profile. [9][11]

Experimental Protocols

To provide practical context, the following are representative experimental protocols.

Protocol 1: Extraction and Purification of 2-Deacetoxytaxinine J

(Adapted from methodologies described for taxoid isolation from Taxus bark)[8]

1. Plant Material Preparation: a. Collect bark from Taxus wallichiana and air-dry in the shade until brittle. b. Grind the dried bark into a coarse powder to maximize the surface area for extraction.

2. Solvent Extraction: a. Macerate the powdered bark (e.g., 1 kg) in methanol (e.g., 3 x 5 L) at room temperature for 72 hours, changing the solvent every 24 hours. b. Combine the methanolic extracts, filter to remove solid plant material, and concentrate under reduced pressure using a rotary evaporator (temperature < 45°C) to yield a viscous crude extract.

3. Liquid-Liquid Partitioning: a. Suspend the crude extract in water (e.g., 1 L) and partition sequentially with n-hexane (e.g., 3 x 1 L) to remove non-polar lipids and waxes. Discard the hexane layers. b. Extract the remaining aqueous layer with chloroform (e.g., 5 x 1 L). The taxoids, including 2-DAT-J, will be enriched in this fraction. c. Concentrate the combined chloroform fractions under reduced pressure to yield the chloroform-soluble crude fraction.

4. Chromatographic Purification: a. Subject the chloroform fraction to column chromatography on silica gel. b. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. c. Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing the target compound. d. Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure 2-deacetoxytaxinine J. [12]

Protocol 2: Coupling of 7-TES-Baccatin III with a Side-Chain Synthon

(Based on general principles of taxol semi-synthesis)[5][13]

1. Reaction Setup: a. To a stirred solution of the protected side-chain carboxylic acid (e.g., Acid 11 from Kingston et al., 1 equiv) in anhydrous toluene, add 1 equiv of 4-dimethylaminopyridine (DMAP) and 4 equiv of N,N'-dicyclohexylcarbodiimide (DCC). b. Stir the mixture under an argon atmosphere for 5-10 minutes at room temperature to activate the carboxylic acid.

2. Coupling Reaction: a. Add 7-(Triethylsilyl)baccatin III (0.25 equiv) to the reaction mixture. b. Warm the mixture to 75°C and stir overnight. The progress of the reaction can be monitored by TLC.

3. Workup and Purification: a. Cool the reaction mixture and filter through Celite to remove the dicyclohexylurea (DCU) byproduct. b. Dilute the filtrate with ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography (e.g., 40% EtOAc/hexane) to isolate the protected paclitaxel derivative.

Conclusion

The comparison between 2-deacetoxytaxinine J and baccatin III highlights a fundamental strategic division in natural product chemistry. Baccatin III , sourced abundantly and renewably as 10-DAB, represents the pinnacle of a commercially successful semi-synthetic program, providing a reliable supply of life-saving medicines. It is the platform for process optimization and large-scale manufacturing.

In contrast, 2-deacetoxytaxinine J embodies the spirit of discovery. Its lower availability and complex structure make it unsuitable for replicating existing drugs, but its unique chemical architecture provides a fertile ground for synthesizing novel compounds. For research teams aiming to develop next-generation taxanes with improved therapeutic profiles or the ability to overcome resistance, 2-DAT-J and other "minor" taxoids are invaluable starting points for innovation.

References

  • BenchChem. (2025). Improving the yield of 2-Deacetoxytaxinine B from Taxus extraction. BenchChem Technical Guides.
  • Li, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. MDPI.
  • Kingston, D. G. I., et al. (2002). A New Semisynthesis of Paclitaxel from Baccatin III.
  • BenchChem. (2025).
  • Kingston, D. G. I., et al. (2002). A New Semisynthesis of Paclitaxel from Baccatin III.
  • Patel, R. N. (1998). TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis. Annual Review of Microbiology.
  • Kingston, D. G., et al. (2002).
  • Ghassempour, A., et al. (2009). Seasons Study of Four Important Taxanes and Purification of 10-Deacetylbaccatin III from the Needles of Taxus baccata L.
  • Ahmad, S., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. PubMed - NIH.
  • Koci, L., et al. (2020).
  • BenchChem. (2025). The Discovery and Isolation of 7-Deacetoxytaxinine J: A Technical Guide. BenchChem Technical Guides.
  • Mielke, S., et al. (2006).
  • Zhang, D., et al. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI.
  • WikiDoc. (2012). Taxol total synthesis.
  • Scambia, G., et al. (2003). Second Generation Taxanes: from the Natural Framework to the Challenge of Drug Resistance.
  • Kumar, S., et al. (2009). In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity. PubMed.
  • Hirasawa, Y., et al. (2018). Effective Production of Paclitaxel and the Related Taxanes in a Plant Cell Culture by in situ Extraction with Sequential Refresh. Journal of Bioscience and Bioengineering.

Sources

Validation

Orthogonal Purity Validation of 2-Deacetoxytaxinine J: A Comparative Guide to HPLC and qNMR Methodologies

The isolation and semi-synthesis of taxane diterpenoids from Taxus species (such as Taxus baccata and Taxus cuspidata) represent a cornerstone of modern anticancer drug development[1]. Among these, 2-Deacetoxytaxinine J...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The isolation and semi-synthesis of taxane diterpenoids from Taxus species (such as Taxus baccata and Taxus cuspidata) represent a cornerstone of modern anticancer drug development[1]. Among these, 2-Deacetoxytaxinine J (2-DAT-J) is a critical bioactive compound and synthetic precursor, noted for its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231)[1].

However, the structural complexity of taxanes—characterized by a bulky aliphatic core, multiple esterifications, and a cinnamoyl moiety—presents a severe analytical challenge. Plant extracts are notoriously rich in structurally analogous, UV-inactive, or non-volatile impurities that easily deceive single-method purity assays[2]. To establish absolute confidence in the quality of 2-DAT-J batches, modern analytical laboratories must abandon isolated techniques in favor of orthogonal cross-validation .

This guide objectively compares the two most powerful techniques for taxane purity assessment: High-Performance Liquid Chromatography (HPLC) Mass Balance and Quantitative Nuclear Magnetic Resonance (qNMR) [3][4].

The Analytical Dilemma: Separation vs. Primary Ratio

Relying solely on HPLC "Area %" is a fundamental error in natural product chemistry. HPLC is a separation-based, secondary analytical method. It relies on the assumption that all impurities elute from the column and share an identical UV response factor to the target analyte—a statistical impossibility in complex botanical extracts[4]. True HPLC purity requires a rigorous Mass Balance approach, subtracting water content, residual solvents, and inorganic ash from the chromatographic purity.

Conversely, qNMR is a primary ratio method[2][3]. It does not separate compounds; instead, it provides a direct measurement of absolute molar concentration by comparing the integral of a specific target proton signal to an internal standard of known purity. Because it does not rely on UV response factors, qNMR is blind to chromophore variations but can be susceptible to signal overlap in the crowded aliphatic regions typical of taxanes[5].

By bridging these two methodologies, we create a self-validating, orthogonal system where the blind spots of one technique are illuminated by the strengths of the other.

G Sample 2-Deacetoxytaxinine J (Taxane Extract) HPLC HPLC-UV Analysis (227 nm Detection) Sample->HPLC Aliquot 1 qNMR 1H qNMR Analysis (Internal Standard: TMB) Sample->qNMR Aliquot 2 HPLC_Mech Separation-Based Requires Response Factors & Mass Balance (KF, TGA) HPLC->HPLC_Mech qNMR_Mech Primary Ratio Method Direct Molar Comparison No Response Factors Needed qNMR->qNMR_Mech CrossCheck Orthogonal Cross-Validation Evaluate Δ Purity HPLC_Mech->CrossCheck Area % + Impurities qNMR_Mech->CrossCheck Absolute Mass Fraction Final Certified Absolute Purity CrossCheck->Final Concordance

Orthogonal cross-validation workflow for 2-Deacetoxytaxinine J purity assessment.

Protocol 1: HPLC Mass Balance Assessment

This protocol utilizes reversed-phase chromatography to separate 2-DAT-J from co-extracted taxoids (e.g., baccatin derivatives) and plant phenolics[6][7].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of 2-DAT-J in 1.0 mL of the initial mobile phase.

    • Causality: Dissolving the sample directly in the mobile phase prevents solvent-induced peak distortion (the "solvent effect") upon injection, ensuring sharp, symmetrical peaks.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (250 mm × 4.6 mm, 5 µm). Causality: The highly hydrophobic C18 stationary phase provides the necessary retention to separate the rigid, bulky taxane skeleton from early-eluting polar impurities[7].

    • Mobile Phase: Gradient elution of Acetonitrile (A) and Water (B), starting at 40% A and ramping to 60% A over 20 minutes. Causality: A gradient ensures that tightly bound, highly lipophilic plant resins are flushed from the column, preventing carryover into subsequent runs[7].

    • Detection: UV at 227 nm. Causality: The conjugated π-system of the cinnamoyl group at C-5 and the taxane core enone system exhibits maximum UV absorbance near 227 nm, maximizing the signal-to-noise ratio[6][7].

  • System Suitability Test (Self-Validation): Inject a standard solution 5 times. The protocol is self-validated only if the Relative Standard Deviation (RSD) of the peak area is < 0.5% and the peak tailing factor is < 1.5.

  • Mass Balance Calculation: Calculate absolute purity by subtracting orthogonal impurity data.

    • Purity (%) = HPLC Area % × (100% - %Water[via Karl Fischer] - %Residual Solvent [via TGA] - %Inorganic Ash)[4].

Protocol 2: Quantitative 1H NMR (qNMR) Absolute Quantification

qNMR provides an absolute mass fraction without the need for an identical reference standard, making it invaluable for novel or rare natural products[2].

Step-by-Step Methodology
  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (TMB)[3].

    • Causality: TMB is chosen because its aromatic protons resonate as a sharp singlet at ~6.1 ppm. This perfectly slots into the "empty window" between the complex, overlapping aliphatic taxane core signals (1.0–3.0 ppm) and the downfield cinnamoyl aromatic signals (7.4–7.8 ppm) of 2-DAT-J.

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of 2-DAT-J and ~2.0 mg of TMB using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl₃.

    • Causality: Because qNMR is a primary ratio method, the accuracy of the final purity value is entirely dependent on the precision of the initial weigh-in[2].

  • NMR Acquisition Parameters:

    • Relaxation Delay (D1): 30 seconds. Causality: A prolonged D1 ensures that all protons—particularly those with long longitudinal relaxation times (T1)—return to Boltzmann equilibrium before the next pulse. Incomplete relaxation leads to truncated signal integration and artificially skewed purity data[2][8].

    • Number of Scans (NS): 64. Causality: Ensures a Signal-to-Noise (S/N) ratio of > 250:1 for the target peaks.

  • Internal Self-Validation: Before calculating the taxane purity, integrate the TMB internal standard's methoxy protons (~3.7 ppm) against its aromatic protons (~6.1 ppm). The ratio must be exactly 9:3 (or 3.00 ± 0.01). Any deviation indicates incomplete relaxation or phase distortion, invalidating the run.

  • Integration & Calculation: Integrate the well-resolved cinnamoyl olefinic doublet (~7.7 ppm) of 2-DAT-J against the TMB aromatic singlet (~6.1 ppm). Apply the standard qNMR mass fraction formula[2].

Comparative Data Analysis

To demonstrate the necessity of this orthogonal approach, observe the comparative purity data of three distinct batches of 2-DAT-J isolated from Taxus wallichiana bark extract.

Batch IDHPLC Area %HPLC Mass Balance Purity (%)qNMR Purity (%)Δ (HPLC MB - qNMR)Diagnostic Interpretation
2DATJ-001 99.2%98.5%98.3%+0.2%High Concordance. Batch is validated. Minor volatile impurities accounted for by Mass Balance.
2DATJ-002 98.8%97.1%92.5% +4.6% Critical Failure. HPLC heavily overestimates purity. The extract contains UV-inactive aliphatic plant waxes that elute undetected by the 227 nm UV sensor. qNMR accurately captures the absolute mass fraction[4].
2DATJ-003 99.9%99.1%99.0%+0.1%Ultra-High Purity. Confirmed orthogonally. Suitable for rigorous in vivo biological assays[1].

Table 1: Orthogonal purity comparison highlighting the danger of relying solely on HPLC Area % for natural product extracts.

Conclusion

The cross-validation of 2-Deacetoxytaxinine J highlights a universal truth in natural product chemistry: no single analytical technique is infallible. While HPLC provides unparalleled resolution for separating closely related taxoid analogs[7], it is blind to UV-inactive contaminants. qNMR serves as the ultimate arbiter of absolute mass fraction, immune to response factor bias but reliant on careful peak selection[2][8]. By enforcing a mandatory orthogonal workflow, researchers can guarantee the scientific integrity of their isolated compounds, ensuring that downstream biological assays and semi-synthetic yields are built on a foundation of absolute truth.

References

  • In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity. PubMed (National Institutes of Health). URL:[Link]

  • Research Progress of NMR in Natural Product Quantification. MDPI (Molecules). URL:[Link]

  • The methods of isolation and analysis of the taxane-type diterpenoids. ResearchGate. URL:[Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. MDPI (Molecules). URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method. RSC Advances / Analytical Methods. URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

A Guide to Personal Protective Equipment for Handling 2-Deacetoxytaxinine J

This document provides essential safety and handling protocols for 2-Deacetoxytaxinine J, a member of the taxane family of compounds. As a research scientist or drug development professional, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 2-Deacetoxytaxinine J, a member of the taxane family of compounds. As a research scientist or drug development professional, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.

The Core Principle: Hazard Containment

The primary goal is to minimize all potential routes of exposure, which include dermal contact, inhalation of aerosols or powder, and accidental ingestion. Personal Protective Equipment (PPE) is the final barrier between you and the compound; it must be used in conjunction with robust engineering and administrative controls.

  • Designated Areas: All work involving 2-Deacetoxytaxinine J must be conducted in a designated area, clearly marked with caution signs[2]. This includes storage, weighing, reconstitution, and experimental use.

  • Engineering Controls: All manipulations of this compound, especially of the powdered form, must be performed within a certified chemical fume hood or a Class II Type B Biosafety Cabinet (BSC) to protect against inhalation of airborne particles[2][3].

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical and depends on the specific procedure being performed. The following table summarizes the minimum required PPE for various laboratory tasks involving 2-Deacetoxytaxinine J.

Laboratory Task Gloves Gown Eye/Face Protection Respiratory Protection
Unpacking & Storage Double NitrileImpermeable GownSafety GlassesNot required if package is intact
Weighing Solid Compound Double NitrileImpermeable GownGoggles & Face ShieldFit-Tested N95 Respirator
Reconstituting/Diluting Double NitrileImpermeable GownGoggles & Face ShieldRequired if outside a fume hood
In-vitro Experiments Double NitrileImpermeable GownSafety GlassesNot typically required
Animal Injections Double NitrileImpermeable GownGoggles & Face ShieldNot typically required
Waste Disposal Double NitrileImpermeable GownSafety GlassesNot typically required
Spill Cleanup Double NitrileImpermeable GownGoggles & Face ShieldFit-Tested N95 Respirator
Detailed PPE Specifications & Rationale
  • Gloves (Hand Protection):

    • Requirement: Two pairs of powder-free, chemotherapy-rated nitrile gloves must be worn for all handling activities[3][5]. The inner glove should be tucked under the cuff of the gown, and the outer glove placed over the cuff[6].

    • Standard: Gloves must comply with the ASTM D6978 standard, which specifically tests for resistance to permeation by chemotherapy drugs[5][7]. Vinyl gloves are not appropriate for handling cytotoxic drugs[7].

    • Causality: Double-gloving provides a critical safety buffer. Taxanes can permeate single gloves over time. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin. Gloves should be changed every 30-60 minutes during continuous work or immediately if torn or visibly contaminated[5].

  • Gowns (Body Protection):

    • Requirement: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is mandatory[3][8]. Gowns should close in the back to eliminate the risk of frontal contamination[9].

    • Causality: The purpose of the gown is to protect your skin and personal clothing from splashes and aerosol contamination. An impermeable material, such as polyethylene-coated polypropylene, prevents cytotoxic solutions from soaking through to the skin[6][8]. Gowns must be discarded immediately after use as cytotoxic waste.

  • Eye and Face Protection:

    • Requirement: At a minimum, safety glasses with side shields are required. However, for any procedure with a risk of splashing (e.g., reconstituting the compound, animal injections) or aerosol generation, both safety goggles and a full-face shield must be worn[6][9][10].

    • Causality: The mucous membranes of the eyes can readily absorb chemical contaminants. A face shield provides a broader barrier of protection for the entire face that goggles alone do not offer[10].

  • Respiratory Protection:

    • Requirement: A NIOSH-certified N95 or higher-level fit-tested respirator is required when handling the powdered form of 2-Deacetoxytaxinine J or when aerosolization is possible[6][10].

    • Causality: Fine chemical powders can easily become airborne during weighing or transfer. Inhaling even microscopic quantities of a potent cytotoxic compound poses a significant health risk. A standard surgical mask does not provide adequate protection against these fine particles.

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Protocol: Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the impermeable gown, ensuring it is tied securely in the back.

  • Respiratory Protection (if required): Don the N95 respirator. Perform a seal check.

  • Eye/Face Protection: Put on safety goggles followed by the face shield.

  • Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the gown sleeves.

Protocol: Doffing PPE (in a designated area)
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in a cytotoxic waste container.

  • Gown: Untie the gown. Carefully roll it off the shoulders, turning it inside-out as you go to contain any surface contamination. Dispose of it in the cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the N95 respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

A safe workflow minimizes the chance of exposure and ensures proper containment from receipt to disposal.

cluster_prep Preparation & Use (Inside Fume Hood/BSC) weigh Weigh Powder reconstitute Reconstitute & Dilute weigh->reconstitute experiment Perform Experiment reconstitute->experiment decon Decontaminate Surfaces & Equipment experiment->decon receive Receive & Inspect Package storage Store in Designated Area receive->storage storage->weigh waste Segregate Cytotoxic Waste decon->waste dispose Dispose via Certified Vendor waste->dispose

Caption: Safe Handling Workflow for 2-Deacetoxytaxinine J.

Decontamination Protocol
  • Prepare Solution: Use a detergent and water solution for initial cleaning[2].

  • Wipe Down: After completing work, thoroughly wipe down all surfaces and equipment inside the fume hood or BSC with the cleaning solution. Use disposable, absorbent pads.

  • Rinse: Follow the detergent wash with a rinse using distilled water to remove any cleaning residue.

  • Dispose: All cleaning materials (pads, wipes) must be disposed of as cytotoxic waste[11].

Disposal Plan

All materials that come into contact with 2-Deacetoxytaxinine J are considered cytotoxic waste and must be disposed of according to institutional and local regulations[12].

  • Solid Waste: Gloves, gowns, disposable labware, and cleaning materials should be placed in a designated, leak-proof container lined with a purple cytotoxic waste bag and clearly labeled with a cytotoxic hazard symbol[7][13].

  • Sharps Waste: Needles and syringes must be disposed of in a puncture-proof, labeled sharps container designated for cytotoxic waste[13][14]. Do not recap needles[3].

  • Liquid Waste: Unused solutions should be collected in a sealed, leak-proof, and clearly labeled waste container compatible with the solvent used[11][12].

  • Final Disposal: All cytotoxic waste is typically collected by a certified hazardous waste vendor for high-temperature incineration[13][15].

Emergency Plan: Spill Management

Immediate and correct response to a spill is vital to prevent exposure. A cytotoxic spill kit must be readily available in any laboratory where this compound is handled[11].

spill Spill Occurs! evacuate Alert others & Evacuate Area spill->evacuate ppe Don Spill Response PPE (2x Gloves, Gown, Goggles, Face Shield, N95) evacuate->ppe contain Contain Spill with Absorbent Pads ppe->contain absorb Absorb Liquid / Cover Powder contain->absorb collect Collect Waste into Cytotoxic Container absorb->collect decon Decontaminate Area (x3 times) collect->decon dispose Dispose of all materials as Cytotoxic Waste decon->dispose report Report Incident to EHS dispose->report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Deacetoxytaxinine J
Reactant of Route 2
Reactant of Route 2
2-Deacetoxytaxinine J
© Copyright 2026 BenchChem. All Rights Reserved.